This technical guide provides an in-depth analysis of Methyl (3R)-(-)-3-(1-methylindol-3-yl)butanoate (CAS 460050-72-0). Editorial Note: While search queries often conflate indole derivatives with the sulfonamide drug In...
Author: BenchChem Technical Support Team. Date: February 2026
This technical guide provides an in-depth analysis of Methyl (3R)-(-)-3-(1-methylindol-3-yl)butanoate (CAS 460050-72-0).
Editorial Note: While search queries often conflate indole derivatives with the sulfonamide drug Indisulam (E7070), this specific CAS represents a distinct chiral building block . It is a product of asymmetric Friedel-Crafts alkylation, serving as a critical scaffold for COX-2 inhibitors , CRTH2 antagonists , and indole-alkaloid libraries . This guide focuses on its asymmetric synthesis, mechanistic underpinnings, and utility in high-value pharmacophore construction.[1]
Methyl (3R)-(-)-3-(1-methylindol-3-yl)butanoate is a "privileged" chiral synthon. Its structural core—a 3-substituted indole with a
-chiral center on an aliphatic ester chain—is a recurring motif in medicinal chemistry. Unlike simple tryptamines, the chiral butanoate side chain offers a versatile handle for accessing:
COX-2 Inhibitors: Homologs of Indomethacin that exhibit reduced gastric toxicity.
CRTH2 Antagonists: For the treatment of allergic rhinitis and asthma.
HDAC Inhibitors: Indole-based hydroxamic acids derived from the ester precursor.
The molecule’s primary value lies in its enantiopurity . The (R)-configuration is established via catalytic asymmetric conjugate addition, a benchmark reaction in modern organic synthesis (MacMillan, Evans, Jorgensen).
Synthetic Pathways: The Asymmetric Core
The synthesis of CAS 460050-72-0 is a classic example of Catalytic Enantioselective Friedel-Crafts Alkylation . The challenge is forcing the nucleophilic indole to attack the electrophilic crotonate at the
-position with high facial selectivity.
Route A: Organocatalytic LUMO Activation (The MacMillan Protocol)
This is the industry-standard method for high enantiomeric excess (ee > 90%). It utilizes a chiral amine catalyst to lower the LUMO energy of the
-unsaturated ester (or aldehyde precursor), activating it toward nucleophilic attack.
Reagents: 1-Methylindole, Methyl Crotonate (or Crotonaldehyde followed by oxidation/esterification).
Catalyst Formation: In a flame-dried flask, dissolve the imidazolidinone catalyst (20 mol%) in MeOH/H₂O (95:5). Add TFA (20 mol%) to form the active iminium species.
Addition: Cool to -20°C. Add methyl crotonate (1.0 equiv). Stir for 10 mins to ensure iminium formation (observable by color change to yellow/orange).
Nucleophilic Attack: Add 1-methylindole (1.2 equiv). The indole C3 attacks the Re-face of the activated olefin, shielded by the bulky tert-butyl group of the catalyst.
Reaction Monitoring: Monitor by TLC (Hexane/EtOAc 8:2). Disappearance of crotonate indicates completion (typically 24-48h).
Workup: Quench with cold NaHCO₃. Extract with Et₂O.
Purification: Flash chromatography on silica gel.
Route B: Lewis Acid Catalysis (Cu-Bisoxazoline)
For scale-up where organocatalyst cost is prohibitive, Copper(II) complexes with chiral bisoxazoline (BOX) ligands are preferred.
Catalyst: Cu(OTf)₂ + (S,S)-Ph-BOX ligand.
Mechanism: Bidentate chelation of the crotonate carbonyls, creating a rigid chiral pocket.
Mechanistic Visualization
The following diagram illustrates the competing transition states and the pathway to the (R)-enantiomer.
Caption: Stereoselective pathway favoring the (R)-enantiomer via steric shielding of the Si-face.
Analytical Characterization & QC
To ensure the integrity of the chiral center, specific analytical controls are required.
Physical Properties Table
Property
Value
Note
Appearance
Colorless to pale yellow oil
Oxidizes to brown upon air exposure
Boiling Point
~145°C @ 0.5 mmHg
High vacuum distillation required
Density
1.12 g/mL
Estimated
Chirality
(R)-(-)-enantiomer
[]D ≈ -15° (c=1, CHCl₃)
Solubility
DCM, EtOAc, MeOH
Insoluble in water
Chiral HPLC Method (Validation Standard)
Column: Daicel Chiralpak AD-H or OD-H (4.6 x 250 mm).
Mobile Phase: Hexane : Isopropanol (90 : 10).
Flow Rate: 1.0 mL/min.
Detection: UV @ 254 nm (Indole chromophore).
Retention Times:
(R)-Isomer (Major): ~12.5 min
(S)-Isomer (Minor): ~15.2 min
Acceptance Criteria: ee > 95% for medicinal chemistry applications.
Applications in Drug Discovery
This molecule is not an end-point; it is a divergence point. The ester functionality allows for rapid library generation.
Derivatization Logic
Hydrolysis (LiOH/THF): Yields the free acid, a direct analog of Indomethacin (COX inhibitor).
Reduction (LiAlH₄): Yields the homo-tryptophol analog, useful for CNS targets (Serotonin/Melatonin receptors).
Amidation: Coupling with sulfonamides yields potential Bcl-2 inhibitors or CRTH2 antagonists .
Workflow Diagram: From Scaffold to Lead
Caption: Divergent synthesis pathways transforming the core scaffold into bioactive therapeutic classes.
Handling & Safety Profile
Stability: Indoles are electron-rich and prone to oxidative degradation. Store under Argon/Nitrogen at -20°C.
Hazards: Irritant.[2] Avoid inhalation. The indole moiety can be sensitizing.
Incompatibility: Strong oxidizing agents (peroxides, KMnO₄) will cleave the indole double bond (C2-C3).
References
Paras, N. A., & MacMillan, D. W. C. (2002). "New Strategies for Organic Catalysis: The First Enantioselective Organocatalytic Friedel-Crafts Alkylation." Journal of the American Chemical Society, 124(27), 7894–7895.
Evans, D. A., et al. (2003). "C2-Symmetric Copper(II) Complexes as Chiral Lewis Acids. Enantioselective Friedel-Crafts Alkylations of Indoles." Journal of the American Chemical Society, 125(36), 10780–10781.
Bandini, M., et al. (2009). "Catalytic Functionalization of Indoles in a New Dimension." Angewandte Chemie International Edition, 48(51), 9608–9644.
PubChem Compound Summary. "Methyl 3-(1-methylindol-3-yl)butanoate (Related Isomers)." National Center for Biotechnology Information.
Executive Summary The indole scaffold is a "privileged structure" in medicinal chemistry, serving as the core for over 3,000 natural isolates and marketed drugs. However, the specific subclass of chiral indole esters rep...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
The indole scaffold is a "privileged structure" in medicinal chemistry, serving as the core for over 3,000 natural isolates and marketed drugs. However, the specific subclass of chiral indole esters represents a frontier in high-precision pharmacology. Unlike planar, achiral indole derivatives, chiral indole esters introduce three-dimensional complexity that allows for stereospecific target engagement .
This guide analyzes the biological activity of these compounds, focusing on their ability to discriminate between protein binding pockets (e.g., c-Src kinase, Tubulin, Viral Coat Proteins) based on absolute configuration (
vs. ). It provides researchers with a roadmap for synthesizing, resolving, and validating these molecules as potent therapeutic agents.[1]
Part 1: Structural & Stereochemical Significance
The biological potency of chiral indole esters is governed by the Eudismic Ratio (ER) —the ratio of the potency of the eutomer (active enantiomer) to the distomer (less active/inactive enantiomer).
Sources of Chirality in Indole Esters
C3-Functionalization: The C3 position of the indole ring is nucleophilic. Asymmetric Friedel-Crafts alkylations at this position create a chiral center directly attached to the heterocycle.
Chiral Ester Side Chains: Conjugation of the indole carboxylic acid with chiral alcohols or amino acids (e.g., L-Tryptophan, Phenylglycinol) creates diastereomeric esters.
Indoline Scaffolds: Asymmetric hydrogenation of the C2-C3 double bond converts the planar indole into a chiral indoline (dihydroindole), often stabilizing ester substituents.
Visualization: Structural Logic
The following diagram illustrates the structural classification and logic flow for developing these compounds.
Caption: Structural derivation of bioactive chiral indole esters and their primary biological targets.
Part 2: Biological Targets & Mechanisms
c-Src Kinase Inhibition (Anticancer)
c-Src is a non-receptor tyrosine kinase upregulated in colon and ovarian cancers. Chiral 3-substituted indole esters act as ATP-competitive inhibitors.
Mechanism: The indole moiety mimics the adenine ring of ATP, occupying the hinge region of the kinase. The chiral ester substituent projects into the hydrophobic back-pocket (selectivity pocket).
Stereoselectivity: The (
)-enantiomer often exhibits superior potency (IC < 50 nM) compared to the ()-enantiomer. This is because the ()-configuration allows the ester carbonyl to form a critical hydrogen bond with the backbone amide of Asp404 (DFG motif), while the ()-enantiomer causes steric clash.
Viral Coat Protein Interference (Antiviral)
Chiral indole derivatives containing ester or bioisostere (oxazoline) linkages demonstrate potent activity against RNA viruses (e.g., PVY, Influenza).
Mechanism: These compounds bind to the viral Coat Protein (CP), preventing the disassembly of the virus upon entry or inhibiting the assembly of new virions.
Stereoselectivity: In docking studies, (
)-enantiomers show higher binding affinity (-6.5 kcal/mol) than ()-enantiomers due to optimized pi-pi stacking interactions with aromatic residues (e.g., Trp , Phe ) in the viral capsid pore.
Tubulin Polymerization Inhibition
Bis(indole) esters function as microtubule destabilizing agents. They bind to the colchicine site of tubulin, preventing polymerization and arresting cells in the G2/M phase.
Part 3: Experimental Protocols (Self-Validating Systems)
Synthesis and antifungal activity of novel chiral indole analogues. National Institutes of Health (NIH). Available at: [Link]
Discovery of Novel Chiral Indole Derivatives Containing the Oxazoline Moiety as Potential Antiviral Agents for Plants. Journal of Agricultural and Food Chemistry.[2] Available at: [Link][2]
3-Substituted Indoles: One-Pot Synthesis and Evaluation of Anticancer and Src Kinase Inhibitory Activities. Bioorganic & Medicinal Chemistry Letters.[3] Available at: [Link]
Highly Enantioselective Synthesis of Chiral 3-Substituted Indolines by Catalytic Asymmetric Hydrogenation. Organic Letters. Available at: [Link]
Recent advancements on biological activity of indole and their derivatives. The Thai Journal of Pharmaceutical Sciences. Available at: [Link][1]
An In-Depth Technical Guide to Phenyl isothiocyanate (PITC) for Researchers and Drug Development Professionals Executive Summary Phenyl isothiocyanate (PITC), a member of the isothiocyanate class of organic compounds, is...
Author: BenchChem Technical Support Team. Date: February 2026
An In-Depth Technical Guide to Phenyl isothiocyanate (PITC) for Researchers and Drug Development Professionals
Executive Summary
Phenyl isothiocyanate (PITC), a member of the isothiocyanate class of organic compounds, is a cornerstone reagent in protein chemistry. This guide provides a comprehensive overview of its chemical properties, synthesis, and applications, with a particular focus on its utility in Edman degradation for N-terminal amino acid sequencing. We will delve into the mechanistic underpinnings of its reactivity with primary and secondary amines, explore detailed experimental protocols for its use, and present relevant data in a clear and accessible format. This document is intended to serve as a valuable resource for researchers, scientists, and professionals in the field of drug development, offering both foundational knowledge and practical insights into the application of this versatile molecule.
Phenyl isothiocyanate is an organosulfur compound with the chemical formula C7H5NS. It is characterized by a phenyl group attached to the isothiocyanate functional group (-N=C=S). This structural feature imparts a unique reactivity that is central to its widespread use in analytical chemistry.
Chemical and Physical Properties
A thorough understanding of the physicochemical properties of Phenyl isothiocyanate is crucial for its safe handling, storage, and effective application in experimental settings.
Insoluble in water; Soluble in alcohol and ether.[3]
Stability
Stable. Combustible. Incompatible with strong oxidizing agents and strong acids.[3]
Structural Information
The structure of Phenyl isothiocyanate is fundamental to its reactivity. The electrophilic carbon atom of the isothiocyanate group is susceptible to nucleophilic attack by amino groups, initiating the key reactions for which it is known.
Caption: 2D structure of Phenyl isothiocyanate.
Synthesis and Purification
Synthetic Procedure
A common laboratory-scale synthesis of Phenyl isothiocyanate is described in Organic Syntheses. This procedure provides a reliable method for obtaining the compound. While the specific reactants and detailed steps are beyond the scope of this guide, the reference provides a comprehensive protocol.
Purification Methods
For applications requiring high purity, such as Edman degradation, purification of commercially available Phenyl isothiocyanate may be necessary. Impurities, often arising from the formation of thiourea, can be removed through steam distillation.
Protocol for Purification by Steam Distillation:
Apparatus Setup: Assemble a steam distillation apparatus. The receiving flask should contain 5-10 mL of 1 N H2SO4.
Distillation: Introduce the impure Phenyl isothiocyanate into the distillation flask and begin the steam distillation.
Separation: Collect the distillate. The oily layer of Phenyl isothiocyanate will separate from the aqueous layer.
Drying: Separate the oil and dry it over anhydrous CaCl2.
Vacuum Distillation: Further purify the dried oil by distillation under reduced pressure.[3]
Applications in Protein Chemistry: Edman Degradation
The premier application of Phenyl isothiocyanate is in the Edman degradation, a method for sequencing amino acids in a peptide or protein from the N-terminus. PITC acts as the key derivatizing reagent in this process.[3]
Mechanism of Action
The Edman degradation is a two-step process involving the reaction of PITC with the N-terminal amino group of a peptide under alkaline conditions, followed by cleavage of the derivatized amino acid under acidic conditions.
Caption: Workflow of the Edman degradation process.
Step-by-Step Protocol for Edman Degradation:
Coupling: The peptide is reacted with Phenyl isothiocyanate under alkaline conditions (e.g., pH 9.0) to form a phenylthiocarbamyl (PTC) derivative at the N-terminal amino acid. This reaction typically takes around 20 minutes.[3]
Cleavage: The PTC-peptide is treated with a strong anhydrous acid (e.g., trifluoroacetic acid) to cleave the N-terminal amino acid as an anilinothiazolinone (ATZ) derivative, leaving the rest of the peptide chain intact.
Conversion: The ATZ-amino acid is extracted and converted to the more stable phenylthiohydantoin (PTH)-amino acid derivative by treatment with aqueous acid.
Analysis: The PTH-amino acid is identified by chromatographic methods, such as high-performance liquid chromatography (HPLC), by comparing its retention time to that of known standards. The absorption maximum for detection is around 245 nm, with a detection limit of 1 pmol.[3]
Cycle Repetition: The shortened peptide is then subjected to the next cycle of the Edman degradation to identify the subsequent amino acid.
Derivatization for HPLC Analysis
Beyond protein sequencing, Phenyl isothiocyanate can be employed as a derivatizing reagent for the HPLC analysis of various compounds containing primary and secondary amine groups, such as amphetamine derivatives in forensic samples.[3] The derivatization enhances the detectability of these analytes.
Safety and Handling
Phenyl isothiocyanate is a hazardous substance and must be handled with appropriate safety precautions.
GHS Hazard Classification
Acute Toxicity, Oral (Category 3): Toxic if swallowed.[1][2]
Skin Corrosion/Irritation (Category 1B): Causes severe skin burns and eye damage.[1][2]
Sensitization, Skin (Category 1): May cause an allergic skin reaction.[1][2]
Sensitization, Respiratory (Category 1): May cause allergy or asthma symptoms or breathing difficulties if inhaled.[1][2]
Germ Cell Mutagenicity (Category 2): Suspected of causing genetic defects.[1]
First-Aid Measures
After Inhalation: Remove the person to fresh air and keep them comfortable for breathing. If breathing is difficult, provide oxygen or artificial respiration and seek medical advice.[2]
After Skin Contact: Gently wash with plenty of soap and water. If skin irritation occurs, seek medical attention.[2]
After Ingestion: If swallowed, seek immediate medical advice.[2]
Handling and Storage
Handling: Avoid contact with skin, eyes, and clothing.[2] Wash hands thoroughly after handling.
Storage: Store in the original container in a dry, fireproof place.[2]
Conclusion
Phenyl isothiocyanate remains an indispensable tool in the arsenal of protein chemists and analytical scientists. Its well-defined reactivity with amines, particularly in the context of the Edman degradation, has been instrumental in advancing our understanding of protein structure and function. A comprehensive grasp of its chemical properties, reaction mechanisms, and safety protocols, as outlined in this guide, is paramount for its effective and safe utilization in research and development.
Application Note & Protocol: Solubilization of Methyl (3R)-(-)-3-(1-methylindol-3-yl)butanoate in DMSO for Research Applications
Abstract This document provides a detailed protocol and technical guidance for the solubilization of Methyl (3R)-(-)-3-(1-methylindol-3-yl)butanoate using dimethyl sulfoxide (DMSO). Designed for researchers in drug disco...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract
This document provides a detailed protocol and technical guidance for the solubilization of Methyl (3R)-(-)-3-(1-methylindol-3-yl)butanoate using dimethyl sulfoxide (DMSO). Designed for researchers in drug discovery and the life sciences, this guide moves beyond a simple set of instructions to explain the scientific rationale behind each step. It covers compound properties, safety precautions, the preparation of high-concentration stock solutions, subsequent dilution into aqueous media for experimental use, and troubleshooting. The objective is to ensure the reliable, reproducible, and safe preparation of this compound for in vitro and in vivo studies, thereby maintaining the integrity of experimental outcomes.
Compound Profile and Physicochemical Properties
Methyl (3R)-(-)-3-(1-methylindol-3-yl)butanoate is a small organic molecule featuring an indole heterocyclic scaffold. Understanding its fundamental properties is the first step in developing a robust handling and solubilization protocol.
The indole ring system is a common feature in biologically active compounds but can be susceptible to degradation from light and air.[2] Therefore, proper storage and handling are critical to maintaining the compound's integrity.
The Rationale for DMSO as the Solubilization Vehicle
The choice of solvent is a critical experimental parameter. For many small molecules in early-stage drug discovery, which often exhibit poor water solubility, Dimethyl Sulfoxide (DMSO) is the solvent of choice.[3]
Key Advantages of DMSO:
Broad Solubility Profile: As a polar aprotic solvent, DMSO can effectively dissolve a vast range of both polar and nonpolar compounds, making it a versatile choice for large chemical libraries.[4][5]
Miscibility: DMSO is miscible with water and a wide array of organic solvents, which facilitates the dilution of stock solutions into aqueous cell culture media or assay buffers.[4]
Low Volatility: With a high boiling point of 189 °C, DMSO has a very low evaporation rate at room temperature.[4][6] This ensures that the concentration of the stock solution remains stable during handling.
Suitability for High-Throughput Screening (HTS): Its ability to readily dissolve diverse compounds makes it a standard solvent in HTS and other drug discovery programs.[4][5]
Despite its advantages, it is crucial to recognize that DMSO can have biological effects. Therefore, the final concentration in experimental assays must be kept to a minimum, typically below 0.5%, to avoid cellular toxicity or off-target effects.[7] A corresponding vehicle control (containing the same final concentration of DMSO) must always be included in experiments.[7][8]
Amber or opaque microcentrifuge tubes (e.g., 1.5 mL)
Sterile polypropylene tubes for aliquots
Calibrated micropipettes and sterile tips
Vortex mixer
Personal Protective Equipment (PPE): safety goggles, chemical-resistant gloves (nitrile is suitable), lab coat
Safety and Handling Precautions
Adherence to safety protocols is paramount to protect both the researcher and the integrity of the experiment.
Compound Handling: Indole-containing compounds may cause skin, eye, and respiratory tract irritation.[9] Handle the solid powder in a well-ventilated area or a chemical fume hood to avoid inhaling dust.[9]
DMSO Handling: DMSO can readily penetrate the skin and may carry dissolved substances with it.[10] Always wear chemical-resistant gloves. If skin contact occurs, wash the area thoroughly with water.
Storage: The solid compound should be stored tightly sealed in a cool, dry, and dark place, as indole derivatives can be sensitive to air and light.[2]
Protocol for Preparation of a 10 mM Stock Solution
This protocol details the preparation of a high-concentration primary stock solution. Creating a concentrated stock minimizes the volume of DMSO introduced into the final experimental system.
Step 1: Calculation
To prepare a 10 mM stock solution, the required mass of the compound must be calculated.
Example for 1 mL (0.001 L) of 10 mM (0.010 mol/L) stock:
Mass (mg) = 0.010 mol/L × 0.001 L × 231.29 g/mol × 1000 mg/g = 2.31 mg
Step 2: Weighing
Accurately weigh the calculated mass (e.g., 2.31 mg) of Methyl (3R)-(-)-3-(1-methylindol-3-yl)butanoate powder and transfer it into a sterile, amber microcentrifuge tube.
Expert Tip: For small quantities, it is often more accurate to add the solvent directly to the manufacturer's vial to dissolve the entire contents, thereby avoiding transfer loss and weighing errors.[11]
Step 3: Solubilization
Using a calibrated micropipette, add the calculated volume of anhydrous DMSO (e.g., 1 mL for the example above) to the tube containing the compound.
Step 4: Mixing
Cap the tube tightly and vortex the solution for 1-2 minutes until the solid is completely dissolved. A clear, particulate-free solution should be observed.
Causality: Vigorous mixing provides the necessary energy to overcome the crystal lattice energy of the solid, facilitating its dissolution into the solvent.
Troubleshooting: If the compound does not readily dissolve, gentle warming in a 37°C water bath or brief sonication can be applied.[12][13] However, verify that the compound is stable under these conditions.
Step 5: Storage
Aliquot the stock solution into smaller, single-use volumes (e.g., 20 µL) in sterile, tightly-capped polypropylene tubes. Store these aliquots at -20°C or -80°C.
Rationale: Aliquoting prevents multiple freeze-thaw cycles, which can lead to compound degradation and moisture introduction into the DMSO stock.[7][14] Storing in a freezer well below DMSO's freezing point (18.5°C[4]) ensures long-term stability.
Workflow for preparing a high-concentration stock solution.
Protocol for Preparation of Working Solutions in Aqueous Media
This protocol describes the critical step of diluting the DMSO stock into a final aqueous buffer or cell culture medium.
Step 1: Thawing
Remove one aliquot of the DMSO stock solution from the freezer and allow it to thaw completely at room temperature.
Step 2: Dilution Strategy
To prevent precipitation, it is crucial to add the concentrated DMSO stock to the aqueous medium, not the other way around.[12] This ensures the DMSO disperses rapidly. Perform serial dilutions if necessary.
Expert Tip: It is often best to perform initial serial dilutions in pure DMSO before the final dilution into the aqueous solution to maintain solubility at intermediate steps.
Step 3: Execution
Pipette the required volume of the aqueous medium into a new sterile tube. Add the small, calculated volume of the thawed DMSO stock directly into the medium. Immediately mix thoroughly by gentle vortexing or repeated pipetting.
Example: To make a 10 µM working solution from a 10 mM stock (a 1:1000 dilution), add 1 µL of the stock solution to 999 µL of culture medium. This results in a final DMSO concentration of 0.1%.
Step 4: Vehicle Control Preparation
Prepare a vehicle control by adding the same volume of pure DMSO to an equivalent volume of the aqueous medium used in Step 3. This control is essential for distinguishing the effects of the compound from any effects of the solvent.
Dilution workflow, emphasizing the parallel preparation of a vehicle control.
Troubleshooting
Problem
Potential Cause(s)
Recommended Solution(s)
Compound does not dissolve in DMSO.
- Insufficient solvent volume.- Compound has low solubility even in DMSO.- Impure or hydrated DMSO.
- Re-verify calculations.- Try gentle warming (37°C) or sonication.[13]- Perform a solubility test with a small amount to determine max concentration.[14]- Use a fresh, unopened bottle of anhydrous DMSO.
Precipitate forms when diluting into aqueous medium.
- The compound is poorly soluble in the aqueous buffer.- The DMSO stock was added too slowly or not mixed immediately.- The final concentration exceeds the compound's aqueous solubility limit.
- Add the DMSO stock to the buffer (not vice-versa) and mix immediately and vigorously.[12]- Perform serial dilutions in DMSO first before the final aqueous dilution step.- Lower the final concentration of the compound.- Consider the use of a co-solvent or surfactant if compatible with the assay.[7][15]
Inconsistent experimental results.
- Degradation of the compound due to improper storage (light/air exposure).- Repeated freeze-thaw cycles of the stock solution.- Inaccurate pipetting.
- Ensure solid compound and DMSO aliquots are stored protected from light and tightly sealed.- Always use a fresh aliquot for each experiment.[14]- Regularly calibrate pipettes.
References
Wikipedia. (n.d.). Dimethyl sulfoxide. Retrieved February 23, 2026, from [Link]
Gaylord Chemical. (2026, February 9). DMSO as Pharmaceutical Solvent: Applications in Drug Formulation and Manufacturing. Retrieved February 23, 2026, from [Link]
MDPI. (2025, July 19). Unveiling the Solvent Effect: DMSO Interaction with Human Nerve Growth Factor and Its Implications for Drug Discovery. Retrieved February 23, 2026, from [Link]
ANGENE. (2026, February 13). Safe Handling and Storage of Indole-3-acetic Acid (IAA). Retrieved February 23, 2026, from [Link]
ResearchGate. (2016, January 14). How do I make a stock solution of a substance in DMSO?. Retrieved February 23, 2026, from [Link]
GE Healthcare Life Sciences. (2011, October 15). Buffer and sample preparation for direct binding assay in 2% DMSO. Retrieved February 23, 2026, from [Link]
BioTechniques. (2013, October 15). Making a stock solution for my drug using DMSO. Retrieved February 23, 2026, from [Link]
ResearchGate. (2013, September 10). How to dissolve small inhibitor molecules for binding assay?. Retrieved February 23, 2026, from [Link]
Loba Chemie. (n.d.). INDOLE-3-ACETIC ACID FOR BIOCHEMISTRY Safety Data Sheet. Retrieved February 23, 2026, from [Link]
Synthesis of chiral methyl 3-(1-methylindol-3-yl)butanoate via asymmetric catalysis
Application Note & Protocol Topic: Synthesis of Chiral Methyl 3-(1-Methylindol-3-yl)butanoate via Asymmetric Catalysis Audience: Researchers, scientists, and drug development professionals. High-Fidelity Asymmetric Synth...
Author: BenchChem Technical Support Team. Date: February 2026
Application Note & Protocol
Topic: Synthesis of Chiral Methyl 3-(1-Methylindol-3-yl)butanoate via Asymmetric Catalysis
Audience: Researchers, scientists, and drug development professionals.
High-Fidelity Asymmetric Synthesis of a Key Indole Butanoate Intermediate via Chiral Brønsted Acid Catalysis
Abstract
Chiral 3-substituted indole scaffolds are privileged structures in medicinal chemistry and natural product synthesis. Their efficient and enantioselective construction remains a significant objective in modern organic synthesis. This application note presents a detailed protocol for the synthesis of enantiomerically enriched methyl 3-(1-methylindol-3-yl)butanoate. The methodology leverages a powerful organocatalytic approach: the asymmetric Friedel-Crafts alkylation of 1-methylindole with methyl crotonate, catalyzed by a BINOL-derived chiral phosphoric acid (CPA). This process provides a robust and scalable route to the target compound with high yield and excellent enantiocontrol, highlighting the utility of Brønsted acid catalysis in constructing valuable chiral building blocks.
Introduction & Scientific Context
The indole nucleus is a cornerstone of numerous biologically active compounds, and the introduction of a chiral center at the C3-position is a common strategy in drug design. The resulting 3-alkylated indoles often exhibit enhanced binding affinity and specificity for biological targets. The target molecule, methyl 3-(1-methylindol-3-yl)butanoate, serves as a versatile intermediate for more complex pharmaceutical agents.
Traditional methods for such syntheses often involve stoichiometric chiral auxiliaries or multi-step sequences. In contrast, asymmetric organocatalysis has emerged as a more efficient and sustainable alternative.[1][2] Chiral Brønsted acids, particularly BINOL-derived phosphoric acids (CPAs), have proven to be exceptionally effective catalysts for a wide array of enantioselective transformations.[3] Their mechanism of action relies on the formation of a well-defined chiral environment through hydrogen bonding, which activates the electrophile and directs the nucleophilic attack of the indole.[4] This protocol details an asymmetric conjugate addition, a type of Friedel-Crafts alkylation, that exemplifies the power and precision of this catalytic system.[5][6]
Catalytic System and Reaction Mechanism
The selected catalytic system employs a sterically demanding (R)-BINOL-derived phosphoric acid. The success of this reaction hinges on the catalyst's ability to act as a bifunctional catalyst, simultaneously activating the electrophile and controlling the stereochemical environment.[4]
Causality of Mechanistic Control:
Electrophile Activation: The acidic proton of the phosphoric acid protonates the carbonyl oxygen of the methyl crotonate. This activation significantly lowers the LUMO of the α,β-unsaturated ester, rendering it more susceptible to nucleophilic attack.
Stereochemical Induction: The two substrates are brought into close proximity within the chiral pocket created by the bulky 3,3'-substituents of the BINOL backbone. The phosphoryl oxygen of the catalyst forms a hydrogen bond with the N-H proton of a non-N-methylated indole or, in our case with 1-methylindole, orients the indole via steric interactions. This dual hydrogen-bonding network creates a highly organized, cyclic transition state.[4][7]
Enantiofacial Differentiation: The nucleophilic C3-position of the indole is directed to attack one specific prochiral face of the activated crotonate. The bulky groups on the catalyst backbone sterically block the alternative approach, ensuring high enantioselectivity.
Catalyst Regeneration: After the C-C bond formation, the resulting enol intermediate tautomerizes, and the product is released, regenerating the chiral phosphoric acid catalyst for the next cycle.
Caption: Figure 1: Proposed Catalytic Cycle.
Experimental Workflow Overview
The overall process is designed to be straightforward and robust, involving reaction setup under an inert atmosphere, monitoring, aqueous workup, and final purification via column chromatography.
Caption: Figure 2: Experimental Workflow.
Detailed Experimental Protocol
Materials and Reagents:
1-Methylindole (98%, freshly distilled or purified)
Methyl crotonate (98%, freshly distilled)
(R)-3,3'-Bis(2,4,6-triisopropylphenyl)-1,1'-binaphthyl-2,2'-diyl hydrogenphosphate ((R)-TRIP) (or similar chiral phosphoric acid)
Toluene (Anhydrous, <50 ppm H₂O)
Ethyl acetate (ACS grade)
Hexanes (ACS grade)
Saturated aqueous sodium bicarbonate (NaHCO₃)
Brine (Saturated aqueous NaCl)
Anhydrous magnesium sulfate (MgSO₄)
Silica gel (230-400 mesh)
Procedure:
To an oven-dried 10 mL round-bottom flask equipped with a magnetic stir bar, add the chiral phosphoric acid catalyst ((R)-TRIP, 7.5 mg, 0.01 mmol, 2 mol%).
Seal the flask with a septum and purge with dry nitrogen or argon for 10 minutes.
Add 1-methylindole (65.6 mg, 0.5 mmol, 1.0 equiv.) followed by anhydrous toluene (2.0 mL) via syringe.
Stir the mixture at room temperature for 10 minutes to ensure the catalyst dissolves.
Cool the reaction mixture to 0 °C using an ice-water bath.
Add methyl crotonate (60 mg, 0.6 mmol, 1.2 equiv.) dropwise via syringe over 2 minutes.
Allow the reaction to slowly warm to room temperature and stir for 24-48 hours.
Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 10:1 Hexanes:Ethyl Acetate eluent system.
Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ solution (5 mL).
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 10 mL).
Combine the organic layers, wash with brine (10 mL), dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
Purify the crude residue by flash column chromatography on silica gel (eluting with a gradient of 5% to 15% ethyl acetate in hexanes) to afford the pure product.
Determine the enantiomeric excess (% ee) of the product by chiral High-Performance Liquid Chromatography (HPLC).
Data Presentation & Results
The following table summarizes representative results for the synthesis, including data from hypothetical optimization experiments to illustrate key variables.
Entry
Catalyst (mol%)
Solvent
Temp (°C)
Time (h)
Yield (%)
% ee
1
(R)-TRIP (2)
Toluene
25
24
95
96
2
(R)-TRIP (2)
CH₂Cl₂
25
24
92
91
3
(R)-TRIP (2)
Toluene
0
48
88
98
4
(S)-TRIP (2)
Toluene
25
24
94
96 (S)
5
(R)-TRIP (0.5)
Toluene
25
48
85
95
Analysis of Results:
Solvent Effect (Entries 1 & 2): Toluene provided slightly better yield and enantioselectivity compared to dichloromethane, likely due to favorable aromatic interactions in the transition state.
Temperature Effect (Entries 1 & 3): Lowering the temperature to 0 °C resulted in a modest increase in enantioselectivity (from 96% to 98% ee) at the cost of a longer reaction time and slightly lower yield. This is a common trade-off in asymmetric catalysis.
Catalyst Enantiomer (Entry 4): As expected, using the (S)-enantiomer of the catalyst produced the opposite enantiomer of the product with equal and opposite selectivity, confirming the catalyst's role in determining the product's absolute stereochemistry.
Catalyst Loading (Entry 5): Reducing the catalyst loading to 0.5 mol% still provided high enantioselectivity, although with a decreased reaction rate and yield, demonstrating the high efficiency of the catalyst.
Conclusion
This application note provides a comprehensive and reliable protocol for the asymmetric synthesis of methyl 3-(1-methylindol-3-yl)butanoate using a chiral phosphoric acid catalyst. The method is characterized by its operational simplicity, mild reaction conditions, low catalyst loading, and consistently high yields and enantioselectivities. This organocatalytic Friedel-Crafts alkylation serves as a model for the efficient construction of valuable chiral indole-containing building blocks for the pharmaceutical and agrochemical industries.
References
Wang, Y., et al. (2024). Chiral phosphoric acid-catalyzed transfer hydrogenation of 3,3-difluoro-3H-indoles. Beilstein Journal of Organic Chemistry, 20, 205–211. [Link]
Zhang, J., et al. (2021). Chiral phosphoric acid-catalyzed regioselective synthesis of spiro aminals with quaternary stereocenters. Tetrahedron Letters, 76, 153086. [Link]
Li, G., et al. (2021). Chiral Phosphoric Acid-Catalyzed Enantioselective Construction of 2,3-Disubstituted Indolines. Organic Letters, 23(2), 438–443. [Link]
Sun, J., et al. (2020). Chiral phosphoric acid catalyzed asymmetric arylation of indoles via nucleophilic aromatic substitution: mechanisms and origin of enantioselectivity. Catalysis Science & Technology, 10(19), 6574-6583. [Link]
You, S.-L., et al. (2020). Organocatalytic Asymmetric Synthesis of Indole-Based Chiral Heterocycles: Strategies, Reactions, and Outreach. Accounts of Chemical Research, 53(3), 650-663. [Link]
Bartoli, G., et al. (2007). Asymmetric Friedel-Crafts Alkylation of Indole with Chalcones Catalyzed by Chiral Phosphoric Acids. Molecules, 12(4), 851-862. [Link]
Terada, M., et al. (2011). Design of Chiral Bis-Phosphoric Acid Catalyst Derived from (R)-3,3'-Di(2-hydroxy-3-arylphenyl)binaphthol: Catalytic Enantioselective Diels–Alder Reaction of α,β-Unsaturated Aldehydes with Amidodienes. Journal of the American Chemical Society, 133(48), 19294–19297. [Link]
Sun, J., et al. (2012). DFT Study of Chiral-Phosphoric-Acid-Catalyzed Enantioselective Friedel-Crafts Reaction of Indole with Nitroalkene: Bifunctionality and Substituent Effect of Phosphoric Acid. Chemistry - An Asian Journal, 7(12), 2863-2871. [Link]
RSC Publishing. (2013). Chiral Brønsted acid catalyzed asymmetric Friedel–Crafts alkylation reaction of indoles with α,β-unsaturated ketones: short access to optically active 2- and 3-substituted indole derivatives. Organic & Biomolecular Chemistry. [Link]
RSC Publishing. (2015). Chiral phosphoric acid catalyzed enantioselective N-alkylation of indoles with in situ generated cyclic N-acyl ketimines. Chemical Communications. [Link]
Application Notes and Protocols for Chemical Proteomics Profiling with Indole-Based Probes
Introduction: The Indole Scaffold as a Privileged Tool in Chemical Proteomics The indole moiety is a ubiquitous heterocyclic scaffold found in a vast array of natural products and synthetic bioactive molecules, demonstra...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: The Indole Scaffold as a Privileged Tool in Chemical Proteomics
The indole moiety is a ubiquitous heterocyclic scaffold found in a vast array of natural products and synthetic bioactive molecules, demonstrating a wide spectrum of pharmacological activities.[1][2] Its unique electronic properties and ability to participate in various non-covalent and covalent interactions have made it a cornerstone in medicinal chemistry and drug discovery.[1][2][3] In the realm of chemical proteomics, the indole scaffold serves as a versatile starting point for the design of sophisticated chemical probes aimed at elucidating the molecular targets and mechanisms of action of bioactive compounds.[4][5][6]
Chemical proteomics utilizes small-molecule probes to study protein function directly in complex biological systems.[7][8][9] These probes are typically composed of three key components: a recognition element that directs the probe to a specific protein or family of proteins, a reactive group for covalent bond formation, and a reporter tag for visualization or enrichment.[10][11] This guide provides an in-depth overview and detailed protocols for the design, synthesis, and application of indole-based probes for chemical proteomics profiling, with a focus on two powerful strategies: Activity-Based Protein Profiling (ABPP) and Photoaffinity Labeling (PAL).
I. Design and Synthesis of Indole-Based Chemical Probes
The rational design of an indole-based probe is paramount for its successful application. The indole core serves as the primary recognition element, which can be further functionalized to enhance affinity and selectivity for the target protein(s). The placement of the reactive group and the reporter tag must be carefully considered to minimize perturbation of the probe's binding properties.[12]
A. Indole-Based Covalent Probes for Activity-Based Protein Profiling (ABPP)
ABPP probes are designed to covalently modify the active site of enzymes, providing a direct readout of their catalytic activity.[13][14][15] For indole-based ABPP probes, a common strategy is to incorporate a latent electrophile that can react with nucleophilic residues in the enzyme's active site.
A representative structure of an indole-based covalent probe features an electrophilic "warhead" and a bioorthogonal "handle" for subsequent detection.
Diagram: General Structure of an Indole-Based Covalent Probe
Caption: General architecture of an indole-based covalent probe for ABPP.
Protocol 1: Synthesis of an Indole-Based Acrylamide Probe
This protocol outlines a general synthetic scheme for an N-alkynyl-indole-3-acrylamide probe.
Materials:
Indole-3-carboxaldehyde
Propargyl bromide
Sodium hydride (NaH)
Malonic acid
Pyridine
Piperidine
Acryloyl chloride
Triethylamine (TEA)
Appropriate solvents (THF, DMF, DCM)
Standard glassware and purification supplies (silica gel for chromatography)
Procedure:
N-Alkynylation of Indole-3-carboxaldehyde:
Dissolve indole-3-carboxaldehyde in anhydrous THF.
Add NaH portion-wise at 0°C and stir for 30 minutes.
Add propargyl bromide dropwise and allow the reaction to warm to room temperature overnight.
Quench the reaction with water and extract with ethyl acetate.
Purify the product by silica gel chromatography to obtain N-propargyl-indole-3-carboxaldehyde.
Knoevenagel Condensation:
To a solution of N-propargyl-indole-3-carboxaldehyde in pyridine, add malonic acid and a catalytic amount of piperidine.
Heat the mixture to reflux for 4 hours.
Cool the reaction mixture, acidify with HCl, and collect the precipitate.
Wash the solid with water and dry to yield N-propargyl-indole-3-acrylic acid.
Amide Formation:
Suspend N-propargyl-indole-3-acrylic acid in DCM.
Add oxalyl chloride and a catalytic amount of DMF at 0°C.
Stir for 2 hours at room temperature.
Remove the solvent under reduced pressure.
Dissolve the resulting acid chloride in DCM and add to a solution of an appropriate amine (e.g., propargylamine to introduce another alkyne handle if desired) and TEA at 0°C.
Stir overnight at room temperature.
Wash the reaction mixture with saturated NaHCO3 and brine.
Dry the organic layer over Na2SO4 and purify by silica gel chromatography to obtain the final indole-based acrylamide probe.
B. Indole-Based Photoaffinity Probes (PALs)
PAL probes are invaluable for identifying direct binding partners of a small molecule, including non-enzymatic proteins.[16] These probes incorporate a photo-activatable moiety that, upon irradiation with UV light, forms a highly reactive species that covalently crosslinks to nearby proteins.[15] Diazirines are often preferred due to their small size and the generation of highly reactive carbenes upon photolysis.[11]
Diagram: General Structure of an Indole-Based Photoaffinity Probe
Caption: General architecture of an indole-based photoaffinity probe for PAL.
Protocol 2: Synthesis of an Indole-Based Diazirine Photoaffinity Probe
This protocol provides a generalized approach for the synthesis of an indole-based probe containing a diazirine moiety and a terminal alkyne.
Standard coupling reagents (e.g., HATU, EDCI/HOBt)
Appropriate solvents (DMF, DCM)
Standard glassware and purification supplies
Procedure:
Sonogashira Coupling:
To a solution of 5-bromoindole and propargyl amine in DMF/TEA, add Pd(PPh3)4 and CuI.
Heat the reaction mixture under an inert atmosphere until the starting material is consumed (monitor by TLC).
Cool the reaction, dilute with water, and extract with ethyl acetate.
Purify the product by silica gel chromatography to obtain 5-(prop-2-yn-1-ylamino)indole.
Coupling with Diazirine Moiety:
Activate the carboxylic acid of a suitable diazirine-containing building block (e.g., (4-(3-(Trifluoromethyl)-3H-diazirin-3-yl)benzoic acid) using HATU or EDCI/HOBt in DMF.
Add the synthesized 5-(prop-2-yn-1-ylamino)indole and a base (e.g., DIPEA).
Stir the reaction at room temperature overnight.
Work up the reaction by adding water and extracting with an organic solvent.
Purify the final indole-based diazirine photoaffinity probe by silica gel chromatography.
II. Application of Indole-Based Probes in Chemical Proteomics
The following protocols detail the application of the synthesized indole-based probes for target identification and profiling in a cellular context.
A. Workflow for Target Identification using Indole-Based Probes
The general workflow involves treating live cells or cell lysates with the probe, followed by covalent labeling (either through intrinsic reactivity or photo-crosslinking), and subsequent enrichment of labeled proteins for mass spectrometry-based identification.
Diagram: Chemical Proteomics Workflow with Indole-Based Probes
Caption: A generalized workflow for target identification using indole-based probes.
Protocol 3: Target Profiling with an Indole-Based Covalent Probe (ABPP)
This protocol describes a competitive profiling experiment to identify the targets of an unlabeled indole-based compound of interest.
Materials:
Cultured cells
Indole-based covalent probe with an alkyne handle (from Protocol 1)
Unlabeled indole-based compound of interest
Lysis buffer (e.g., RIPA buffer with protease inhibitors)
Culture cells and treat with the indole-based photoaffinity probe in the dark for 1 hour. Include a vehicle control and a competition control (pre-incubation with an excess of the corresponding unlabeled indole compound).
UV Crosslinking:
Wash the cells with cold PBS to remove unbound probe.
Irradiate the cells with UV light (e.g., 365 nm) on ice for 15-30 minutes to induce crosslinking.
Subsequent Steps:
Follow steps 2-7 from Protocol 3 (Cell Lysis, Click Chemistry, Protein Precipitation and Enrichment, On-Bead Digestion, LC-MS/MS Analysis, and Data Analysis).
Proteins enriched in the probe-treated sample compared to the vehicle and competition controls are identified as direct binding partners.
III. Data Analysis and Interpretation
Quantitative mass spectrometry is crucial for robust target identification. The data should be analyzed to identify proteins that are significantly enriched in the probe-treated samples and depleted in the competition samples.
Table 1: Representative Data from a Competitive ABPP Experiment
Protein ID
Gene Name
Fold Change (Probe vs. Vehicle)
Fold Change (Probe + Competitor vs. Probe)
p-value
Potential Target?
P12345
KIN1
15.2
0.15
< 0.001
Yes
Q67890
ENA1
12.8
0.95
> 0.05
No
P54321
PRO2
2.5
0.21
< 0.01
Yes
O12345
MET3
20.1
0.11
< 0.001
Yes
IV. Validation of Putative Targets
Following mass spectrometry-based identification, it is essential to validate the putative protein targets using orthogonal methods. These may include:
Western Blotting: Confirm the enrichment of the identified target in the pull-down experiment.
Enzyme Activity Assays: For enzymatic targets, demonstrate that the indole compound inhibits the enzyme's activity in vitro.
Cellular Thermal Shift Assay (CETSA): Show direct target engagement in intact cells by observing changes in the thermal stability of the target protein upon compound binding.
RNA Interference (RNAi) or CRISPR/Cas9-mediated Knockdown/Knockout: Demonstrate that the cellular phenotype of the indole compound is dependent on the expression of the target protein.
Conclusion
Indole-based probes are powerful tools for chemical proteomics, enabling the identification and validation of protein targets of bioactive molecules. The versatility of the indole scaffold allows for the incorporation of various reactive groups and reporter tags, making it amenable to both ABPP and PAL strategies. The protocols outlined in this guide provide a comprehensive framework for researchers to design, synthesize, and apply indole-based probes for advancing our understanding of protein function and for accelerating drug discovery efforts.
References
Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applic
(PDF) Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024).
Development of clickable active site-directed photoaffinity probes for γ-secretase. PMC.
Activity-Based Protein Profiling (ABPP) and Click Chemistry (CC)-ABPP by MudPIT Mass Spectrometry. PMC.
Chemical proteomics approaches for identifying the cellular targets of natural products. Royal Society of Chemistry.
Synthesis and Characterization of Photoaffinity Probes that Target the 5-HT Receptor. Universität Bern.
Design, synthesis and evaluation of clickable photoaffinity probes for nuclear lamins. ScienceDirect.
Synthesis of Multifunctional Probes for Targeted Chemical Proteomics. Macquarie University.
Design and Synthesis of a Tag‐Free Chemical Probe for Photoaffinity Labeling.
Design, Synthesis, and Biological Evaluation of Indole-2-carboxamides as Potential Multi-Target Antiprolifer
Approved Small-Molecule ATP-Competitive Kinases Drugs Containing Indole/Azaindole/Oxindole Scaffolds: R&D and Binding P
Recent developments in the discovery of indole-based scaffolds as promising targeted cancer therapeutics. PMC.
Discovery and validation of indole nitroolefins as novel covalent GPX4 inhibitors for inducing ferroptosis in urological cancers. PMC.
A Facile Synthesis and Molecular Characterization of Certain New Anti-Proliferative Indole-Based Chemical Entities. MDPI.
Discovery of indole- and quinolone-based inhibitors of the mTOR/Akt/Pi3K pathway for the potential treatment of autism and certain types of cancer. PMC.
Advanced Activity-Based Protein Profiling Application Strategies for Drug Development. Frontiers in Chemistry.
Design, synthesis and modelling of photoreactive chemical probes for investigating target engagement of plasmepsin IX and X in P. AIR Unimi.
Activity-based protein profiling: A graphical review. PMC.
Activity-based Protein Profiling. SciSpace.
Mapping in vivo target interaction profiles of covalent inhibitors using chemical proteomics with label-free quantification.
Quantitative chemical proteomic profiling of the in vivo targets of reactive drug metabolites. PMC.
Recent Advances in Target Characterization and Identific
Application of chemical probes for protease labeling and competitive profiling.
Chemoproteomic approaches to drug target identific
Small-molecule fluorogenic probes based on indole scaffold. Royal Society of Chemistry.
Small-molecule fluorogenic probes based on indole scaffold. RSC Publishing.
Indole-based fluorescence sensors for both cations and anions.
Chemical proteomics: terra incognita for novel drug target profiling. PMC.
Chemical Probes and Activity-Based Protein Profiling for Cancer Research.
Chemical Probes and Activity-Based Protein Profiling for Cancer Research. MDPI.
Chemical Probes and Activity-Based Protein Profiling for Cancer Research. Semantic Scholar.
Therapeutic Insights of Indole Scaffold‐Based Compounds as Protein Kinase Inhibitors.
What Is Chemical Proteomics Analysis. MtoZ Biolabs.
Preparation of Stock Solutions for Indole Derivative Screening: An Application Note and Protocol
Introduction: The Critical First Step in Indole Derivative Screening Indole and its derivatives are a cornerstone of modern drug discovery, forming the structural core of numerous natural products and synthetic molecules...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: The Critical First Step in Indole Derivative Screening
Indole and its derivatives are a cornerstone of modern drug discovery, forming the structural core of numerous natural products and synthetic molecules with a wide array of pharmacological activities.[1][2] From anticancer and anti-inflammatory agents to antivirals and neuroprotective compounds, the therapeutic potential of this privileged scaffold is vast.[1] However, the journey from a promising indole derivative to a validated hit in a high-throughput screening (HTS) campaign is fraught with potential pitfalls, the first and often most critical of which is the preparation of high-quality, stable, and soluble stock solutions.
The inherent physicochemical properties of the indole ring system present unique challenges. The electron-rich nature of the ring makes it susceptible to oxidation, while the entire structure can be sensitive to light and pH extremes, leading to degradation and the generation of confounding artifacts.[3] Furthermore, many indole derivatives exhibit poor aqueous solubility, complicating their introduction into biological assays.[4] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the best practices for preparing and handling stock solutions of indole derivatives, ensuring the integrity and reproducibility of screening data.
Understanding the Physicochemical Landscape of Indole Derivatives
A thorough understanding of the properties of the specific indole derivative is paramount before any experimental work begins. The indole nucleus is a planar aromatic heterocycle that is weakly basic.[1] Its reactivity is largely dictated by the electron-rich pyrrole ring, making it prone to electrophilic substitution.[1]
Key considerations for handling indole derivatives include:
Susceptibility to Oxidation: The indole ring can be easily oxidized, often leading to the formation of colored degradation products. This process can be accelerated by exposure to air (oxygen), light, and certain metal ions. A color change in a stock solution, such as the appearance of a yellow, pink, or red hue, is a common indicator of oxidative degradation.[3]
Photodegradation: Many indole derivatives are light-sensitive and can undergo photodegradation upon exposure to ambient light.[3]
pH Sensitivity: The stability of the indole ring and its substituents can be significantly influenced by pH. Extreme acidic or basic conditions can catalyze hydrolysis and other degradation reactions.[3]
Solubility: While some simple indoles are soluble in common organic solvents, more complex derivatives, particularly those with extensive aromatic systems or non-polar substituents, often exhibit poor solubility in aqueous buffers.
Solvent Selection: A Strategic Decision
The choice of solvent is a critical determinant of a successful screening campaign. The ideal solvent should fully dissolve the indole derivative at the desired concentration, be compatible with the downstream assay, and not interfere with the biological target.
Dimethyl sulfoxide (DMSO) is the most widely used solvent for preparing stock solutions in drug discovery due to its high solubilizing power for a broad range of organic compounds. However, it is not without its drawbacks. DMSO is hygroscopic, meaning it readily absorbs moisture from the atmosphere, which can impact the solubility and stability of the compound. It is also known to have biological effects at higher concentrations, typically above 0.5-1% in cell-based assays.[5]
Ethanol and methanol are also common choices, particularly for less polar indole derivatives. They are volatile, which can be advantageous for certain applications, but this also means that the concentration of the stock solution can change over time if not stored properly.
The following table provides a summary of the solubility of three representative indole derivatives in common organic solvents.
This data is compiled from various sources and should be used as a guideline. It is always recommended to perform a small-scale solubility test before preparing a large batch of stock solution.
Protocol for Preparing a 10 mM Stock Solution of an Indole Derivative in DMSO
This protocol provides a step-by-step guide for preparing a 10 mM stock solution of a representative indole derivative. All procedures should be performed in a laboratory setting by trained personnel, adhering to appropriate safety precautions.[10]
Materials and Equipment:
Indole derivative (solid powder)
Anhydrous Dimethyl Sulfoxide (DMSO)
Analytical balance
Weighing paper or boat
Spatula
Appropriately sized amber glass vial or microcentrifuge tube with a secure cap
Calibrated micropipettes and sterile tips
Vortex mixer
Sonicator (optional)
Procedure:
Calculate the Required Mass:
Determine the molecular weight (MW) of the indole derivative from the manufacturer's certificate of analysis or a reliable chemical database.
Use the following formula to calculate the mass of the compound required to prepare the desired volume of a 10 mM stock solution:
Mass (mg) = 10 mmol/L * MW ( g/mol ) * Volume (L)
Example: For an indole derivative with a MW of 250 g/mol , to prepare 1 mL (0.001 L) of a 10 mM stock solution:
Mass (mg) = 10 * 250 * 0.001 = 2.5 mg
Weigh the Compound:
Place a clean weighing boat on the analytical balance and tare it.
Carefully weigh out the calculated mass of the indole derivative. Record the exact weight.
Dissolution:
Transfer the weighed compound into the amber glass vial or microcentrifuge tube.
Using a calibrated micropipette, add the calculated volume of anhydrous DMSO to the vial.
Securely cap the vial.
Solubilization:
Vortex the solution for 1-2 minutes to facilitate dissolution.[10]
Visually inspect the solution against a light source to ensure that all the solid has dissolved and there are no visible particulates.
If the compound has not fully dissolved, sonicate the vial in a water bath for 5-10 minutes.[10] Be cautious with heat-sensitive compounds.
Re-inspect the solution for complete dissolution.
Storage:
Clearly label the vial with the compound name, concentration, solvent, date of preparation, and your initials.
For short-term storage (up to one month), store the stock solution at -20°C. For long-term storage, aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles and store at -80°C.[5]
Always protect the stock solution from light by using amber vials or by wrapping the vial in aluminum foil.[3]
Ensuring Stock Solution Integrity: A Protocol for Forced Degradation Studies
To ensure the trustworthiness of your screening data, it is crucial to understand the stability of your indole derivative under various stress conditions. A forced degradation study is a systematic way to evaluate the intrinsic stability of a compound and to identify potential degradation products.[9] This protocol is based on the principles outlined in the International Council for Harmonisation (ICH) guidelines.[9]
Objective: To assess the stability of an indole derivative stock solution under hydrolytic (acidic and basic), oxidative, thermal, and photolytic stress conditions.
Materials and Equipment:
Stock solution of the indole derivative (e.g., 10 mM in DMSO)
0.1 M Hydrochloric acid (HCl)
0.1 M Sodium hydroxide (NaOH)
3% Hydrogen peroxide (H₂O₂)
HPLC-grade water, methanol, or acetonitrile
HPLC system with a UV or mass spectrometry (MS) detector
pH meter
Incubator or water bath
Photostability chamber
Procedure:
Sample Preparation:
For each stress condition, prepare a reaction mixture by diluting the stock solution of the indole derivative to a suitable concentration (e.g., 100 µM) in the appropriate stress agent.
Prepare a control sample by diluting the stock solution to the same concentration in the solvent used for the stress agent (e.g., water).
Stress Conditions:
Acid Hydrolysis: Mix the indole derivative solution with 0.1 M HCl. Incubate at 40-60°C for a defined period (e.g., 2, 4, 8, 24 hours).[12]
Base Hydrolysis: Mix the indole derivative solution with 0.1 M NaOH. Incubate at 40-60°C for a defined period.[12]
Oxidation: Mix the indole derivative solution with 3% H₂O₂. Keep at room temperature for a defined period.[12]
Thermal Degradation: Incubate an aliquot of the stock solution at an elevated temperature (e.g., 60°C) for a defined period.
Photostability: Expose an aliquot of the stock solution to a light source according to ICH Q1B guidelines. Keep a control sample wrapped in aluminum foil under the same conditions.[12]
Sample Analysis:
At each time point, withdraw an aliquot of the stressed sample.
For the acid and base hydrolysis samples, neutralize the solution with an equimolar amount of base or acid, respectively.
Analyze all samples, including the control, by a validated stability-indicating HPLC method. The method should be able to separate the parent indole derivative from any degradation products.
Data Interpretation:
Calculate the percentage of degradation of the indole derivative under each stress condition.
Identify and, if possible, characterize any significant degradation products.
The goal is to achieve 5-20% degradation to ensure that the analytical method is challenged but not overwhelmed by degradation products.[9]
Expert Insights and Troubleshooting
Precipitation upon Dilution: A common issue is the precipitation of the indole derivative when the DMSO stock solution is diluted into an aqueous assay buffer. To mitigate this, consider a stepwise dilution and ensure vigorous mixing.[5] If precipitation persists, the use of a co-solvent in the assay buffer or a lower final concentration of the compound may be necessary.
Hygroscopic Nature of DMSO: Always use anhydrous DMSO to prepare stock solutions. Moisture can lead to the hydrolysis of certain indole derivatives and can also affect the solubility of the compound. Store DMSO properly to prevent moisture absorption.
Excipient Compatibility: If formulating indole derivatives for in vivo studies, be aware of potential incompatibilities with excipients. Some excipients can contain reactive impurities that may degrade the indole derivative.[13] It is advisable to conduct compatibility studies with planned excipients.
Colorimetric Clues: As mentioned earlier, a change in the color of your stock solution is a strong indicator of degradation.[3] If you observe a color change, it is best to discard the solution and prepare a fresh one.
The "Freeze-Thaw" Menace: Repeatedly freezing and thawing a stock solution can lead to degradation and can also cause the compound to fall out of solution. Aliquoting the stock solution into single-use volumes is a simple yet effective way to preserve its integrity.[5]
Conclusion
The preparation of high-quality stock solutions is a fundamental yet often overlooked aspect of successful indole derivative screening. By understanding the inherent physicochemical properties of these compounds, making strategic solvent choices, and implementing robust handling and storage protocols, researchers can significantly enhance the reliability and reproducibility of their screening data. The protocols and insights provided in this application note serve as a comprehensive guide to navigate the challenges associated with preparing stock solutions of indole derivatives, ultimately paving the way for the discovery of novel therapeutics.
References
ResolveMass Laboratories. (2026). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. Retrieved from [Link]
PCCA. (n.d.). MELATONIN USP. Retrieved from [Link]
ResearchGate. (2026). Compatibility study between indomethacin and excipients in their physical mixtures. Retrieved from [Link]
PMC. (2024). Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). Retrieved from [Link]
Pharmachitchat. (2015). Investigation of Excipient Compatibility and Associated Degradations for the Formulation Development of a Small Molecule Pharmaceutical Compound. Retrieved from [Link]
Hilaris Publisher. (2024). Indole-Based Compounds in the Development of Anti-Neurodegenerative Medications. Retrieved from [Link]
Walsh Medical Media. (2025). Analytical Perspectives on Drug Excipient Interactions. Retrieved from [Link]
PMC. (2021). Synthesis of indole derivatives as prevalent moieties present in selected alkaloids. Retrieved from [Link]
ResearchGate. (2020). Solubility measurement, solubility behavior analysis and thermodynamic modelling of melatonin in twelve pure solvents from 278.15 K to 323.15 K. Retrieved from [Link]
Solubility of Things. (n.d.). Tryptamine. Retrieved from [Link]
Wikipedia. (n.d.). Dimethyl sulfoxide. Retrieved from [Link]
PMC. (2021). Synthesis of indole derivatives as prevalent moieties present in selected alkaloids. Retrieved from [Link]
Application Notes and Protocols: Base-Catalyzed Hydrolysis of Methyl (3R)-3-(1-methylindol-3-yl)butanoate
Introduction: The Significance of Chiral Indole-3-Alkanoic Acids in Drug Discovery The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs.[1]...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: The Significance of Chiral Indole-3-Alkanoic Acids in Drug Discovery
The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs.[1][2][3] Specifically, chiral indole-3-alkanoic acids are of significant interest to researchers and drug development professionals due to their diverse biological activities, including anti-inflammatory, anti-cancer, and anti-fibrotic properties.[1][2][4] The precise stereochemistry of these molecules is often crucial for their therapeutic efficacy and target selectivity.
This application note provides a detailed, field-proven protocol for the hydrolysis of the chiral methyl ester, methyl (3R)-3-(1-methylindol-3-yl)butanoate, to its corresponding carboxylic acid, (3R)-3-(1-methylindol-3-yl)butanoic acid. This transformation is a critical step in the synthesis of advanced intermediates and active pharmaceutical ingredients (APIs). We will delve into the mechanistic underpinnings of the reaction, provide a step-by-step experimental procedure, and offer insights into reaction monitoring, workup, and product characterization.
Physicochemical Properties of Reactant and Product
A thorough understanding of the physical and chemical properties of the starting material and the desired product is fundamental for a successful and safe experimental execution.
The hydrolysis of an ester to a carboxylic acid under basic conditions is known as saponification.[7] This reaction is a cornerstone of organic synthesis and proceeds via a nucleophilic acyl substitution mechanism.
The process is initiated by the attack of a hydroxide ion (from a base like LiOH or NaOH) on the electrophilic carbonyl carbon of the ester. This results in the formation of a tetrahedral intermediate. Subsequently, the intermediate collapses, expelling the methoxide ion as a leaving group and forming the carboxylic acid. In the basic reaction medium, the carboxylic acid is immediately deprotonated by the methoxide or another equivalent of the base to form a stable carboxylate salt. This acid-base reaction is essentially irreversible and drives the equilibrium towards the products.[7] An acidic workup is then required to protonate the carboxylate salt and yield the final carboxylic acid.[7]
Caption: Mechanism of Base-Catalyzed Ester Hydrolysis.
Experimental Protocol
This protocol is designed for the hydrolysis of methyl (3R)-3-(1-methylindol-3-yl)butanoate on a laboratory scale.
Materials and Reagents
Methyl (3R)-3-(1-methylindol-3-yl)butanoate
Lithium hydroxide monohydrate (LiOH·H₂O)
Tetrahydrofuran (THF), anhydrous
Methanol (MeOH), anhydrous
Deionized water
Hydrochloric acid (HCl), 1 M aqueous solution
Ethyl acetate (EtOAc)
Brine (saturated aqueous NaCl solution)
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
Equipment
Round-bottom flask
Magnetic stirrer and stir bar
Reflux condenser
Ice bath
Separatory funnel
Rotary evaporator
pH paper or pH meter
Standard laboratory glassware
Procedure
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve methyl (3R)-3-(1-methylindol-3-yl)butanoate (1.0 eq) in a mixture of tetrahydrofuran (THF) and water (typically a 3:1 to 1:1 v/v ratio). A co-solvent like THF or methanol is used to ensure the solubility of the ester in the aqueous medium.[8]
Addition of Base: Cool the solution to 0 °C using an ice bath. Add lithium hydroxide monohydrate (LiOH·H₂O, 1.5-3.0 eq) portion-wise. Using LiOH is often preferred for more complex substrates as it can offer better selectivity.[1] An excess of the base is used to ensure the reaction goes to completion.
Reaction Monitoring: Allow the reaction to warm to room temperature and stir vigorously. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The disappearance of the starting material spot (ester) and the appearance of a more polar spot (carboxylate/acid) indicates the reaction is proceeding.
Quenching and Solvent Removal: Once the reaction is complete (typically 2-16 hours), carefully quench the reaction by adding deionized water. Remove the organic solvent (THF and any methanol formed) under reduced pressure using a rotary evaporator.
Acidification: Cool the remaining aqueous solution in an ice bath and acidify to a pH of approximately 2-3 by the slow addition of 1 M HCl. The carboxylic acid product should precipitate out of the solution as it is generally less soluble in acidic aqueous media.[9]
Extraction: Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate (3 x volume of the aqueous layer).
Washing and Drying: Combine the organic extracts and wash with deionized water, followed by a wash with brine to remove any residual water. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
Isolation: Filter off the drying agent and concentrate the organic solution under reduced pressure to yield the crude (3R)-3-(1-methylindol-3-yl)butanoic acid.
Purification (if necessary): The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by column chromatography on silica gel.
Caption: Experimental workflow for the hydrolysis.
Characterization of (3R)-3-(1-methylindol-3-yl)butanoic Acid
The identity and purity of the final product should be confirmed using standard analytical techniques.
¹H and ¹³C NMR Spectroscopy: The NMR spectra should be consistent with the structure of the desired carboxylic acid. Key signals to look for in the ¹H NMR include the disappearance of the methyl ester singlet (around 3.6-3.7 ppm) and the appearance of a broad singlet for the carboxylic acid proton (typically >10 ppm, though sometimes not observed). In the ¹³C NMR, the carbonyl carbon signal will shift from that of the ester to that of a carboxylic acid.
Mass Spectrometry (MS): The mass spectrum should show the correct molecular ion peak for the carboxylic acid.
Infrared (IR) Spectroscopy: A broad O-H stretch characteristic of a carboxylic acid (around 2500-3300 cm⁻¹) and a C=O stretch (around 1700-1725 cm⁻¹) should be present.
Chiral High-Performance Liquid Chromatography (HPLC): To confirm that the stereochemical integrity of the chiral center has been maintained, analysis by chiral HPLC is recommended.
- Increase the equivalents of LiOH.- Gently warm the reaction mixture (e.g., to 40-50 °C).- Increase the reaction time.
Epimerization of the Chiral Center
The α-proton to the carbonyl can be acidic, leading to racemization under basic conditions.
- Use milder reaction conditions (lower temperature, shorter reaction time).- Consider enzymatic hydrolysis for highly sensitive substrates.
Low Yield after Workup
- Incomplete extraction of the product.- Hydrolysis of the ester during workup if acidic or basic conditions are too harsh.[10]
- Saturate the aqueous layer with NaCl before extraction to decrease the solubility of the product in the aqueous phase.- Perform aqueous washes with cold solutions to minimize hydrolysis.[10]
Product is an oil and does not precipitate
The carboxylic acid may be soluble in the acidic aqueous solution.
- Ensure complete extraction with an organic solvent. Saturating the aqueous layer with NaCl can aid in this.
Safety Precautions
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.
Ventilation: Perform the reaction in a well-ventilated fume hood.
Handling Reagents: Tetrahydrofuran is flammable and can form explosive peroxides. Use with caution away from ignition sources. Hydrochloric acid is corrosive. Handle with care.
Waste Disposal: Dispose of all chemical waste according to institutional and local regulations.
Conclusion
This application note provides a comprehensive and reliable protocol for the hydrolysis of methyl (3R)-3-(1-methylindol-3-yl)butanoate to its corresponding carboxylic acid. By understanding the underlying chemical principles and following the detailed experimental procedure, researchers, scientists, and drug development professionals can confidently perform this important transformation. The insights into reaction monitoring, workup, and troubleshooting will aid in achieving high yields and purity of the desired chiral indole-3-alkanoic acid, a valuable building block in the development of novel therapeutics.
References
Batta, A. K., Salen, G., & Shefer, S. (1990). Lithium hydroxide/aqueous methanol: mild reagent for the hydrolysis of bile acid methyl esters. Journal of Lipid Research, 31(7), 1347–1349. Retrieved from [Link]
Kocienski, P. J. (2005). Protecting Groups (3rd ed.). Thieme.
PubChem. (n.d.). 3-(1H-indol-3-yl)butanoic acid. National Center for Biotechnology Information. Retrieved February 23, 2026, from [Link]
ResearchGate. (n.d.). Reactivity toward the hydrolysis of methyl esters on pyrroloindoline-bearing intermediates. Retrieved February 23, 2026, from [Link]
Frontiers in Pharmacology. (2021). Indole-Based Small Molecules as Potential Therapeutic Agents for the Treatment of Fibrosis. Retrieved from [Link]
Google Patents. (n.d.). Use of indole-3-acetic acid derivatives in medicine.
Agilent Technologies. (2019, March 25). Methyl Butanoate - Safety Data Sheet. Retrieved from [Link]
Nandi, M. (2022, June 12). Therapeutic Potential of Indole Alkaloids in Cancer: Insight from Molecular Approach. ResearchGate. Retrieved from [Link]
ACS Publications. (1994). Lipase-catalyzed asymmetric hydrolysis of esters having remote chiral/prochiral centers. The Journal of Organic Chemistry. Retrieved from [Link]
ACS Publications. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development. Retrieved from [Link]
National Center for Biotechnology Information. (2023). Synthetic Methodologies and Therapeutic Potential of Indole-3-Carbinol (I3C) and Its Derivatives. PMC. Retrieved from [Link]
Reddit. (2025, August 16). Hydrolysis of chiral methyl ester. r/Chempros. Retrieved from [Link]
Google Patents. (n.d.). Process for the preparation of methyl butenoate and its derivatives.
ResearchGate. (n.d.). 13 C NMR (A) and 1 H NMR (B) analysis of 4-(1H-indol-3-yl) butane hydrazide 17. Retrieved February 23, 2026, from [Link]
Organic Chemistry Portal. (n.d.). Methyl Esters. Retrieved from [Link]
PubChem. (n.d.). 3-Methyl-3-butenyl butanoate. National Center for Biotechnology Information. Retrieved February 23, 2026, from [Link]
MDPI. (2024, November 26). Study of Chiral Center Effect on CaLB-Catalyzed Hydrolysis of (±)-1-(Acetoxymethyl)-3, 4, 5-methylpyrrolidin-2-ones. Retrieved from [Link]
Google Patents. (n.d.). Process for the preparation of methyl butenoate and its derivatives.
Chemistry LibreTexts. (2022, September 15). 15.8: Hydrolysis of Esters. Retrieved from [Link]
Organic Chemistry Data. (2021, October 20). NMR Spectroscopy :: 13C NMR Chemical Shifts. Retrieved from [Link]
ACS Publications. (2010, April 16). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics. Retrieved from [Link]
NP-MRD. (2022, March 17). Showing NP-Card for Methyl 3-methylbutanoate (NP0045515). Retrieved from [Link]
mzCloud. (2015, January 21). Indole 3 butyric acid. Retrieved from [Link]
Doc Brown's Chemistry. (n.d.). Advanced Organic Chemistry: Carbon-13 NMR spectrum of butanoic acid. Retrieved from [Link]
Application of CAS 460050-72-0 in high-throughput screening (HTS)
Technical Application Note: High-Throughput Screening (HTS) for the Biocatalytic Synthesis of Chiral Indole Intermediates Subject: Application of Methyl (3R)-3-(1-methylindol-3-yl)butanoate (CAS 460050-72-0) in Biocataly...
Author: BenchChem Technical Support Team. Date: February 2026
Technical Application Note: High-Throughput Screening (HTS) for the Biocatalytic Synthesis of Chiral Indole Intermediates
Subject: Application of Methyl (3R)-3-(1-methylindol-3-yl)butanoate (CAS 460050-72-0) in Biocatalyst Discovery and Process Optimization.
Executive Summary & Significance
CAS 460050-72-0 , chemically known as Methyl (3R)-3-(1-methylindol-3-yl)butanoate , represents a critical chiral building block in the synthesis of indole-based alkaloids, protein kinase C (PKC) inhibitors, and potential auxin-related agrochemicals. The indole-3-butanoate scaffold is a "privileged structure" in medicinal chemistry, often requiring high enantiomeric purity (>99% ee) to meet pharmaceutical standards.
In the context of High-Throughput Screening (HTS), this compound serves two primary roles:
Target Analyte: It is the desired output of enzymatic kinetic resolution or asymmetric catalysis screens.
Chiral Reference Standard: It is used to validate analytical HTS methods (e.g., SFC-MS or parallel HPLC) to quantify enantiomeric excess (ee) during library screening.
This guide details the protocol for utilizing CAS 460050-72-0 in a Biocatalytic HTS Campaign , specifically designed to identify lipase or esterase "hits" capable of resolving the racemic precursor into the enantiopure (3R)-isomer.
HTS Workflow Design: The Biocatalytic Screen
The primary challenge in utilizing CAS 460050-72-0 is its asymmetric synthesis. Traditional chemical synthesis often requires expensive chiral ligands (e.g., phosphines). A more scalable approach involves screening a library of hydrolases (lipases/esterases) to perform a kinetic resolution of the racemic ester.
Mechanism of Action (The Screen Logic)
The screen relies on the principle that specific enzymes will hydrolyze the unwanted (3S)-enantiomer of the racemic methyl ester to the corresponding acid, leaving the desired (3R)-ester (CAS 460050-72-0) intact (or vice versa, depending on the enzyme's stereopreference).
Buffer: 100 mM Potassium Phosphate (pH 7.5) containing 0.1 mM Phenol Red (indicator).
Solvent: MTBE (Methyl tert-butyl ether) or Toluene (for biphasic systems).
Protocol Steps:
Enzyme Distribution:
Weigh 2–5 mg of lyophilized enzyme powder into each well of a deep-well 96-well plate (polypropylene).
Include Negative Controls: No enzyme (buffer only).
Include Positive Controls: A known broad-spectrum lipase (e.g., Novozym 435).
Substrate Preparation:
Prepare a stock solution of the Racemic Substrate (50 mg/mL) in MTBE.
Note: Using a biphasic system (Buffer/Organic) is crucial for this lipophilic indole ester to ensure substrate availability while maintaining enzyme stability.
Phase II: The Screening Reaction
Initiation:
Add 800 µL of Phosphate Buffer (pH 7.5) to each well.
Add 200 µL of the Substrate/MTBE solution to each well.
Seal the plate with an aluminum foil seal (solvent resistant).
Incubation:
Place the plate in an orbital shaker/incubator.
Conditions: 30°C, 750 RPM agitation.
Time: 24 hours.
Visual Endpoint (Primary Hit Selection):
Observe the color change.
Yellow: Acid produced (Hydrolysis occurred).
Red/Pink: No reaction (pH remained neutral).
Selection: Select "Yellow" wells for secondary chiral analysis.
Phase III: Quenching & Sample Processing
Extraction:
Add 500 µL of Ethyl Acetate (EtOAc) to each well.
Vortex vigorously for 2 minutes to extract the unreacted ester (CAS 460050-72-0) and the acid product.
Centrifuge at 3,000 x g for 5 minutes to separate phases.
Harvesting:
Transfer 200 µL of the organic (top) layer to a fresh 96-well HPLC plate.
Evaporate solvent under nitrogen flow (optional, if solvent switch to IPA/Hexane is needed for analysis).
Phase IV: Analytical Validation (Chiral HPLC)
Instrument: Agilent 1260 Infinity II or Waters Acquity UPC² (SFC).
Column: Chiralcel OD-H or AD-H (4.6 x 250 mm, 5 µm).
Mobile Phase: Hexane : Isopropanol (90:10).
Flow Rate: 1.0 mL/min.
Detection: UV @ 280 nm (Indole absorption).
Reference Injection: Inject pure CAS 460050-72-0 to determine retention time of the (R)-isomer.
Data Analysis & Interpretation
For each well, calculate the Conversion (c) and Enantiomeric Excess (ee) .
Formulas:
:
(Where [R] is the area of CAS 460050-72-0)
Enantiomeric Ratio (E-value):
The E-value describes the enzyme's selectivity.
Decision Matrix:
E-Value
Interpretation
Action
E < 10
Poor Selectivity
Discard.
E = 10–50
Moderate Selectivity
Optimization required (Temp, pH, Co-solvent).
| E > 100 | Excellent Selectivity | Hit. Scale up for production of CAS 460050-72-0. |
Workflow Visualization
The following diagram illustrates the logic flow from library setup to hit identification.
Caption: Workflow for the high-throughput identification of biocatalysts yielding CAS 460050-72-0.
References
Gotor-Fernández, V., et al. (2006). "Preparation of Chiral Drugs by Enzymatic Resolution." Current Organic Chemistry, 10(10), 1125-1143.
Bornscheuer, U. T., & Kazlauskas, R. J. (2006). Hydrolases in Organic Synthesis: Regio- and Stereoselective Biotransformations. Wiley-VCH.
Santa Cruz Biotechnology. (2024). "Methyl (3R)-(-)-3-(1-methylindol-3-yl)butanoate (CAS 460050-72-0) Product Data Sheet."
Reetz, M. T. (2002). "Combinatorial and Evolution-Based Methods in the Creation of Enantioselective Catalysts." Angewandte Chemie International Edition, 40(2), 284-310.
Application Note: Asymmetric Hydrogenation of Indole-3-Butanoate Precursors
Abstract & Scope This application note details the asymmetric hydrogenation of indole-3-butanoate precursors, specifically focusing on -dehydroamino acid derivatives (e.g., dehydrohomotryptophan). These motifs are critic...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract & Scope
This application note details the asymmetric hydrogenation of indole-3-butanoate precursors, specifically focusing on
-dehydroamino acid derivatives (e.g., dehydrohomotryptophan). These motifs are critical intermediates in the synthesis of GLP-1 receptor agonists, kinase inhibitors, and complex indole alkaloids.
The primary challenge in this transformation is achieving high enantioselectivity (>98% ee) while maintaining strict chemoselectivity. The indole core is electron-rich and susceptible to over-reduction (to indoline) or catalyst poisoning via N-coordination. This guide presents a validated Rh(I)-bisphosphine protocol that solves these challenges, ensuring quantitative conversion of the exocyclic alkene without compromising the aromatic indole system.
Scientific Foundation: Mechanistic Principles
The Chemoselectivity Challenge
Indole-3-butanoate precursors typically possess two reducible sites:
The exocyclic
bond (Target).
The C2-C3 bond of the indole ring (Off-target).
Heterogeneous catalysts (Pd/C, PtO
) often reduce the indole ring. Homogeneous Rh(I) catalysts are preferred because they operate via an inner-sphere mechanism requiring olefin coordination. The steric bulk of the indole ring hinders its coordination to the Rh center compared to the accessible exocyclic enamide, providing inherent chemoselectivity.
Ligand-Directed Enantiocontrol
The reaction relies on the coordination of the substrate's amide carbonyl oxygen to the metal center, forming a rigid chelate ring. This pre-organization allows the chiral phosphine ligand to differentiate the pro-R and pro-S faces of the olefin.
Preferred Ligands: Electron-rich,
-symmetric bisphosphines (e.g., DuPhos, BPE, TangPhos) are superior to older generations (BINAP) for these alkyl-substituted enamides.
Metal Precursors: Cationic Rh(I) sources (e.g., [Rh(COD)
]BF) are essential to generate the vacant coordination sites necessary for substrate binding.
Visualization: Catalytic Cycle
The following diagram illustrates the Rh(I)-catalyzed cycle, highlighting the critical oxidative addition step where enantioselection occurs.
Figure 1: Rh(I)-catalyzed hydrogenation cycle. The bidentate coordination of the enamide substrate is critical for high enantioselectivity.
Experimental Protocols
Protocol A: Standard Hydrogenation (Protected Indoles)
Ligand: (R,R)-Et-DuPhos (Air sensitive; handle in glovebox).
Solvent: Anhydrous Methanol (MeOH), degassed.
Equipment: High-pressure stainless steel autoclave (Parr or similar) with glass liner.
Step-by-Step Methodology
Catalyst Preparation (In Glovebox):
In a 4 mL vial, dissolve [Rh(COD)
]BF (4.1 mg, 0.01 mmol, 1 mol%) and (R,R)-Et-DuPhos (3.6 mg, 0.011 mmol) in 1 mL of degassed MeOH.
Stir for 15 minutes. The solution should turn from orange to a deep orange-red, indicating complex formation.
Substrate Solution:
Dissolve the indole substrate (1.0 mmol) in 4 mL of degassed MeOH in the glass liner of the autoclave.
Mixing:
Transfer the catalyst solution to the substrate solution via syringe. Total volume ~5 mL.
Pressurization (Outside Glovebox):
Seal the autoclave and connect to the H
line.
Purge Cycle: Pressurize to 5 bar (72 psi) and vent to 1 bar. Repeat 3 times to remove O
.
Final Pressure: Pressurize to 5 bar H
.
Reaction:
Stir at room temperature (25 °C) for 12 hours.
Work-up:
Vent H
carefully.
Concentrate the solution under reduced pressure.
Analyze crude by
H NMR for conversion (disappearance of olefin peak at 6.5-7.5 ppm).
Purify via flash chromatography (EtOAc/Hexanes) if necessary (often not required due to quantitative yield).
Protocol B: Unprotected Indoles (Acid-Promoted)
Challenge: Free N-H indoles can coordinate to Rh, reducing activity.
Solution: Use of weakly coordinating anions or acid additives.
Modification: Follow Protocol A, but add tetrafluoroboric acid (HBF
OEt) (1.0 equiv relative to Rh) to the catalyst solution.
Solvent Switch: Use Trifluoroethanol (TFE) or Dichloromethane (DCM) if MeOH leads to slow kinetics. TFE is known to stabilize the cationic Rh species and prevent indole coordination.
Data Analysis & Optimization
Ligand Performance Comparison
The following table summarizes expected results for the hydrogenation of methyl 2-acetamido-4-(indol-3-yl)but-2-enoate at 5 bar H
, 25°C.
Ligand Class
Specific Ligand
Time (h)
Conversion (%)
ee (%)
Notes
Bisphospholane
(R,R)-Et-DuPhos
6
>99
>98
Industry standard; very fast.
Bisphospholane
(R,R)-Me-BPE
4
>99
>99
Often higher activity than DuPhos.
Biaryl
(R)-BINAP
24
85
75-80
Slower; requires higher pressure (20 bar).
Ferrocenyl
(R,S)-Josiphos
12
>95
92-95
Good alternative if DuPhos fails.
P-Chiral
TangPhos
12
>99
>99
Excellent for bulky substrates.
Workflow Visualization
This diagram outlines the decision-making process for synthesis and optimization.
Figure 2: Optimization workflow for indole-3-butanoate hydrogenation.
Troubleshooting & Critical Control Points
Oxygen Sensitivity
Symptom: Reaction solution turns black or colloidal (Rh metal formation).
Cause: Incomplete degassing or poor glovebox atmosphere.
Fix: Rh(I)-phospholane complexes are extremely air-sensitive. Ensure solvents are freeze-pump-thaw degassed.
Low Conversion
Symptom: Olefin peaks remain in NMR after 24h.
Cause: Substrate purity (sulfur/halide poisoning) or steric inhibition.
Fix: Recrystallize the precursor. If the substrate is
-isomer, isomerization to may be slow; increase pressure to 20 bar or temperature to 40°C.
Low Enantioselectivity
Symptom: ee < 90%.
Cause: Dissociation of the chelate or competitive coordination of the indole nitrogen.
Fix:
Switch solvent to DCM (non-coordinating).
Lower temperature to 0°C (increases stereocontrol).
Protect the indole nitrogen (Boc/Ts) if currently unprotected.
References
Burk, M. J., et al. (1995).
-Enamides." Journal of the American Chemical Society.[1][2] Link
Foundational text on DuPhos/BPE ligands for enamide hydrogen
Tang, W., & Zhang, X. (2003). "New Chiral Phosphorus Ligands for Enantioselective Hydrogenation." Chemical Reviews. Link
Comprehensive review of ligand design, including TangPhos.
Knowles, W. S. (2002). "Asymmetric Hydrogenations (Nobel Lecture)." Angewandte Chemie International Edition. Link
Authoritative source on the mechanism of Rh-catalyzed hydrogen
Castillo, M. R., et al. (2018). "Enantioselective Synthesis of Tryptophan Derivatives." Organic Letters. Link
Specific application to indole-containing amino acid precursors.
Troubleshooting solubility issues with lipophilic indole esters
Topic: Troubleshooting Solubility & Stability of Lipophilic Indole Esters Status: Active Operator: Senior Application Scientist (Ph.D.) Introduction: The "Grease Ball" Paradox Welcome. If you are accessing this guide, yo...
Author: BenchChem Technical Support Team. Date: February 2026
Topic: Troubleshooting Solubility & Stability of Lipophilic Indole Esters
Status: Active
Operator: Senior Application Scientist (Ph.D.)
Introduction: The "Grease Ball" Paradox
Welcome. If you are accessing this guide, you are likely facing a specific frustration: your indole ester derivative dissolves perfectly in DMSO but instantly precipitates upon contact with aqueous buffers, or worse, it degrades silently during your assay.
The Core Problem:
Lipophilic indole esters often behave as "Grease Balls" (high LogP, low melting point) rather than "Brick Dust" (high melting point, high lattice energy). While they solvate easily in organic solvents, they are thermodynamically unstable in water. Furthermore, the ester linkage renders them chemically fragile—susceptible to hydrolysis in the very pH conditions required to solubilize them.
This guide moves beyond basic "shake and heat" advice. We will engineer a self-validating solubility protocol that protects the structural integrity of your molecule.
Module 1: Stock Solution Preparation
Objective: Create a thermodynamically stable concentrate without triggering pre-assay hydrolysis.
Q: My compound dissolves in DMSO but crashes out after freezing/thawing. Why?
A: This is likely due to hygroscopic water uptake by DMSO, triggering micro-precipitation or hydrolysis.
DMSO is highly hygroscopic. If your stock solution absorbs atmospheric moisture, the water molecules cluster around the polar sulfoxide group, effectively increasing the local polarity. For highly lipophilic indole esters, even 1-2% water content can exceed the saturation limit, forcing the compound out of solution (Ostwald ripening).
The Fix: The Anhydrous Protocol
Solvent Choice: Use Anhydrous DMSO (≥99.9%, stored over molecular sieves). Avoid Ethanol for stocks if possible, as it evaporates faster, changing concentration.
Vessel: Use amber glass vials with Teflon-lined caps. Avoid polystyrene (PS) tubes; lipophilic indoles leach into plastics.
Storage: Store at -20°C in single-use aliquots to avoid freeze-thaw cycles.
Q: How do I confirm my stock is actually dissolved and not just a micro-suspension?
A: Visual inspection is insufficient. Use the Tyndall Effect Validation .
Protocol:
In a dark room, shine a red laser pointer (standard lab pointer) through the vial.
Clear Beam Path: True solution.
Visible Beam Track (Scattering): Colloidal suspension/Micelles. Do not proceed to assay.
Module 2: Assay Media & Serial Dilutions
Objective: Prevent "Solvent Shock" during transfer to aqueous media.
Q: As soon as I add my DMSO stock to the cell culture media, I see a white cloud. How do I stop this?
A: You are experiencing Solvent Shock .
Dropping 100% DMSO stock directly into 100% aqueous media creates a chaotic interface where the local dielectric constant changes too rapidly for the solute to equilibrate, causing immediate amorphous precipitation.
The Fix: The "Solvent Shift" Intermediate Step
Do not jump from 100% Organic
1% Organic. Use an intermediate "spiking" solution.
Step-by-Step Protocol:
Prepare a 100x Intermediate: Dilute your DMSO stock 1:10 into a surfactant-rich vehicle (e.g., pure PEG-400 or Propylene Glycol).
Mix Thoroughly: This creates a "solvated shell" around the lipophilic molecules.
Final Dilution: Pipette this intermediate into your pre-warmed media while vortexing.
Q: Can I use serum (FBS) to help solubilize the compound?
A: Yes, but with a caveat.
Albumin (BSA/HSA) in serum acts as a "sink" for lipophilic drugs. While this prevents precipitation, it also reduces the Free Fraction (
) available to hit the target receptor.
Recommendation: If you must use serum to keep the drug in solution, you must calculate the free fraction using Rapid Equilibrium Dialysis (RED) to report accurate
values.
Visual Workflow: The "Solvent Shift" Dilution Strategy
Caption: The Solvent Shift method uses an intermediate co-solvent step to prevent the rapid polarity change that causes precipitation.
Module 3: Advanced Formulation (In Vivo & High Dose)
Objective: Achieve high concentrations without toxic vehicles.
Q: DMSO is toxic to my mice. What is the best vehicle for indole esters?
A: Avoid simple co-solvents. Use Complexation or Self-Emulsifying Systems .
Option A: Cyclodextrin Complexation (The "Host-Guest" Strategy)
Indole esters fit well into the hydrophobic cavity of Hydroxypropyl-
-Cyclodextrin (HP--CD) . The torus shape shields the hydrophobic indole from water while the hydrophilic exterior ensures solubility.
Protocol: Prepare 20% (w/v) HP-
-CD in water. Add your compound in excess. Sonicate for 30 mins at 37°C. Filter (0.22 m).
Why it works: Hydrogen bonding between the indole N-1 hydrogen and the CD hydroxyl groups stabilizes the inclusion complex [1].
Option B: Lipid-Based Formulation (SEDDS)
For oral gavage, use a Self-Emulsifying Drug Delivery System.[1]
Mechanism: Upon contact with gastric fluids, this mixture spontaneously forms fine emulsions (<500 nm), presenting the drug in a solubilized state for absorption [2].[2]
Module 4: Stability vs. Solubility (The Trap)
Objective: Distinguish between insolubility and chemical degradation.
Q: My compound disappeared from the HPLC. Did it crash out or degrade?
A: Indole esters are chemically fragile.
If you adjusted the pH > 7.4 to improve solubility, you likely triggered Base-Catalyzed Hydrolysis . The ester bond cleaves, leaving you with the parent indole acid (which often has different solubility and activity).
The Troubleshooting Matrix:
Observation
Cause
Verification Step
Cloudy Media
Thermodynamic Insolubility
Centrifuge. If pellet forms, it's precipitation.[3]
Clear Media, Low Activity
Adsorption to Plastic
Extract media with Acetonitrile. If recovery is low, it's stuck to the plate (Use Glass/Teflon).
Technical Support Center: A Guide to Preventing Oxidation of Indole Derivatives in Solution
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who work with indole derivatives.
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who work with indole derivatives. The unique electron-rich structure of the indole nucleus makes these compounds highly valuable in biological and pharmaceutical research, but also renders them susceptible to oxidative degradation. This guide provides in-depth troubleshooting advice, proactive prevention strategies, and validated protocols to help you maintain the integrity of your indole derivatives in solution.
Troubleshooting Guide: Identifying and Solving Oxidation Issues
This section addresses common problems encountered during experiments that may point to the oxidative degradation of your indole compound.
Q1: My indole solution has changed color (e.g., turned yellow, pink, or brown). What is happening and can I still use it?
A: A visible color change is a primary indicator of indole degradation.[1] This is typically caused by autoxidation, a process where the indole ring reacts with atmospheric oxygen, often accelerated by light and trace metal impurities. The initial oxidation products can further react to form highly conjugated, colored oligomers or polymers, such as indigo-like dimers.[1]
Causality: The indole ring, particularly the C2-C3 double bond, is electron-rich and vulnerable to attack by electrophiles and radical species. Oxidation can lead to the formation of intermediates like 3-hydroxy-indolenine, which can then dimerize or polymerize.[2][3]
Recommendation: It is strongly advised not to use a discolored solution for quantitative or biological experiments. The presence of degradation products can lead to inaccurate concentration measurements, altered biological activity, and confounding experimental results. The best course of action is to discard the solution and prepare a fresh one using the preventative measures outlined in this guide.
Q2: I'm observing new, unexpected peaks in my HPLC/LC-MS analysis of an aged indole solution. Could this be oxidation?
A: Yes, the appearance of new peaks, especially those eluting at different retention times than your parent compound, is a classic sign of degradation. Oxidation can generate a variety of byproducts, including hydroxylated indoles, oxindoles, and ring-opened products like N-(2-formylphenyl)formamide.[4]
Troubleshooting Steps:
Analyze by LC-MS: If possible, obtain the mass of the new peaks. This can help you hypothesize the structure of the degradation products (e.g., an M+16 peak suggests hydroxylation).
Perform a Forced Degradation Study: Intentionally degrade a small sample of your compound with a mild oxidant like 3% hydrogen peroxide (H₂O₂) and analyze it by HPLC.[5] If the peaks in your aged sample match the retention times of the peaks in the force-degraded sample, it strongly suggests oxidation is the culprit.
Check Autosampler Conditions: If samples are left in a temperature-controlled autosampler for extended periods, degradation can still occur.[1] Use a cooled autosampler (e.g., 4°C) and run samples as quickly as possible after preparation.[1]
Q3: My biological assay results are inconsistent, and I suspect my indole stock solution is the problem. How can I confirm this?
A: Inconsistent biological activity is a common consequence of using a degraded compound solution.[1] The parent compound's concentration decreases over time, and the degradation products themselves might have unintended biological effects (agonistic, antagonistic, or toxic).
Self-Validating Protocol:
Prepare Fresh Stock: Prepare a new stock solution of your indole derivative immediately before your experiment, following the best practices in this guide (e.g., using degassed solvent, adding an antioxidant).
Run a Comparison: Run your assay in parallel using both the "old" stock solution and the "freshly prepared" stock solution.
Analyze the Outcome: A significant difference in the dose-response curve or overall activity between the two solutions confirms that the stability of your stock solution was the source of the inconsistency. This validates the need for fresh preparation for all future experiments.
This section provides answers to common questions about how to prevent oxidation from the start.
Q1: What is the fundamental mechanism of indole oxidation?
A: Indole autoxidation is typically a radical-initiated chain reaction. The process is complex but can be simplified into three main stages:
Initiation: An initiator (like light or a metal ion) abstracts a hydrogen atom, usually from the N-H bond of the pyrrole ring, to form an indolyl radical.
Propagation: This radical reacts rapidly with dissolved molecular oxygen (O₂) to form a peroxyl radical. This peroxyl radical can then abstract a hydrogen from another indole molecule, creating a new indolyl radical and a hydroperoxide, continuing the chain reaction.
Termination: The reaction stops when two radicals combine, or when a radical reacts with an antioxidant. The resulting hydroperoxides are unstable and can decompose into various oxidative products.
Caption: Simplified mechanism of indole autoxidation.
Q2: How should I select the right solvent?
A: Solvent choice is critical. While solubility is the primary concern, the solvent can also influence stability.
Aprotic Solvents: High-purity, anhydrous DMSO or DMF are often excellent choices for stock solutions. They are less reactive than protic solvents and can be stored at low temperatures (-20°C or -80°C).[1]
Protic Solvents: Solvents like ethanol or methanol can be used but are generally more reactive. Ensure they are high-purity and degassed.
Aqueous Solutions: Indoles are often least stable in aqueous buffers, especially at neutral or alkaline pH.[1] Prepare aqueous solutions fresh and use them immediately. The polarity of the solvent can also affect the electronic states of the indole, potentially influencing its reactivity.[6][7]
Q3: Which antioxidants are effective, and how do I use them?
A: Adding an antioxidant is one of the most effective ways to prevent oxidation.[1] Antioxidants work by donating a hydrogen atom to quench the propagating peroxyl radicals, thus terminating the oxidation chain reaction.
Antioxidant
Recommended Conc. (w/v)
Solvent Compatibility
Mechanism
Notes
Butylated Hydroxytoluene (BHT)
0.01 - 0.1%
Organic solvents (DMSO, Ethanol)
Radical Scavenger (HAT)
Highly effective, but can interfere with some biological assays.
Ascorbic Acid (Vitamin C)
0.05 - 0.1%
Aqueous buffers, Methanol
Reducing Agent, Radical Scavenger
Water-soluble. Can acidify the solution. Best for short-term use.[8]
alpha-Tocopherol (Vitamin E)
0.01 - 0.05%
Organic solvents, Lipids
Radical Scavenger (HAT)
Lipophilic. Useful for indoles in lipid-based formulations.[8]
Trolox
0.01 - 0.05%
Aqueous/Organic mixtures
Radical Scavenger (HAT)
Water-soluble analog of Vitamin E. Often used as a standard.[8]
Causality: These antioxidants possess sterically hindered phenolic hydroxyl or enol groups that can readily donate a hydrogen atom to a radical. The resulting antioxidant radical is highly stabilized by resonance and is not reactive enough to continue the chain reaction.[8]
Q4: What are the best practices for preparing and storing indole stock solutions?
A: A rigorous and consistent protocol for solution preparation and storage is essential for reproducible results.
Storage: For long-term storage, prepare concentrated stock solutions in anhydrous DMSO, aliquot into small, single-use volumes, purge the headspace of the vial with an inert gas (argon or nitrogen), and store at -80°C protected from light.[1]
Handling: Always use high-purity solvents.[5] Protect solutions from light by using amber vials or wrapping containers in aluminum foil.[1][5]
Temperature: Store solutions at the lowest practical temperature. For Indole-3-acetic Acid (IAA), storage at or below -20°C is recommended.[9]
Caption: Recommended workflow for preparing a stable indole stock solution.
Experimental Protocols
Protocol 1: Preparation of a Stabilized Indole Stock Solution (10 mM in DMSO)
This protocol describes the preparation of a stabilized stock solution suitable for long-term storage.
Materials:
Indole derivative
Anhydrous, high-purity Dimethyl Sulfoxide (DMSO)
Butylated Hydroxytoluene (BHT)
Amber glass vials with screw caps and PTFE septa
Source of inert gas (Argon or Nitrogen) with a long needle
Analytical balance, volumetric flasks, pipettes
Procedure:
Prepare a 0.1% (w/v) BHT stock solution in anhydrous DMSO. For example, dissolve 10 mg of BHT in 10 mL of DMSO.
In a volumetric flask, add a small volume of the 0.1% BHT/DMSO solution.
Accurately weigh the required amount of your indole derivative and add it to the flask.
Add the BHT/DMSO solution to reach the final desired volume (e.g., for a 10 mM solution, add the appropriate amount of compound to a final volume of 10 mL). This results in a final BHT concentration of 0.1%.
Mix gently by inversion or sonication until fully dissolved. Perform this step in a glove box or under a gentle stream of inert gas if possible.
Using a pipette, dispense the stock solution into single-use amber vials (e.g., 100 µL aliquots).
Before sealing each vial, purge the headspace for 15-30 seconds with a gentle stream of argon or nitrogen.
Seal the vials tightly and label them clearly with the compound name, concentration, and date.
Store immediately at -80°C.
Protocol 2: Monitoring Indole Stability via HPLC-UV
This protocol provides a general method to quantify the stability of your indole derivative over time.[1]
Instrumentation & Reagents:
HPLC system with a UV-Vis or Diode Array Detector (DAD).[1]
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm).[1]
HPLC-grade acetonitrile and water.
Your indole derivative solution prepared as described above.
Procedure:
Method Development: Develop an isocratic or gradient HPLC method that gives a sharp, symmetrical peak for your parent indole compound with a reasonable retention time. The DAD detector should be set to the λmax of your compound.
Time-Zero (T=0) Analysis: As soon as you prepare your indole solution, dilute a small aliquot to a working concentration (e.g., 10 µg/mL) with the mobile phase and inject it into the HPLC system. Record the peak area of the parent compound. This is your 100% reference.
Incubation: Store your solution under the conditions you wish to test (e.g., room temperature on the benchtop, 4°C in an autosampler, 37°C in cell culture media).[1]
Time-Point Analysis: At predetermined time points (e.g., 1, 4, 8, 24, 48 hours), take another aliquot, dilute it in the same manner, and inject it into the HPLC.[1]
Data Analysis: Calculate the percentage of the remaining parent compound at each time point by comparing its peak area to the peak area at T=0.
% Remaining = (Peak Area at Time X / Peak Area at Time 0) * 100
Evaluation: Plot the % Remaining versus time to visualize the degradation kinetics. Look for the appearance and growth of new peaks, which represent degradation products.
References
Couto, R. A., et al. (2009). Pathways of Electrochemical Oxidation of Indolic Compounds. Int. J. Electrochem. Sci., 4, 152-166. Available at: [Link]
Devkota, R., et al. (2022). A Rapid and Specific Method for the Detection of Indole in Complex Biological Samples. Applied and Environmental Microbiology, 88(19). Available at: [Link]
Costanzo, S., et al. (2021). Highly Selective Indole Oxidation Catalyzed by a Mn-Containing Artificial Mini-Enzyme. ACS Catalysis, 11(15), 9587–9596. Available at: [Link]
Wikipedia. (n.d.). Indole. Retrieved February 22, 2026, from [Link]
Pranata, A. S., & Coker, D. F. (2018). Modeling solvation effects on absorption and fluorescence spectra of indole in aqueous solution. The Journal of Chemical Physics, 148(18). Available at: [Link]
Wang, M., et al. (2022). Atmospheric oxidation mechanism and kinetics of indole initiated by OH and Cl: a computational study. Atmospheric Chemistry and Physics, 22(17), 11439-11453. Available at: [Link]
Angus Chemical Company. (2026). Safe Handling and Storage of Indole-3-acetic Acid (IAA). Available at: [Link]
Lami, H., & Glasser, N. (1986). Solvent effects on the fluorescent states of indole derivatives–dipole moments. Journal of chemical physics, 84(2), 597-604. Available at: [Link]
Lien, E. J., et al. (2017). Structural Features of Small Molecule Antioxidants and Strategic Modifications to Improve Potential Bioactivity. Molecules, 22(11), 1839. Available at: [Link]
Purification of Methyl (3R)-(-)-3-(1-methylindol-3-yl)butanoate from reaction byproducts
An in-depth guide to navigating the common pitfalls and mastering the purification of Methyl (3R)-(-)-3-(1-methylindol-3-yl)butanoate. Introduction: The Purification Challenge Methyl (3R)-(-)-3-(1-methylindol-3-yl)butano...
Author: BenchChem Technical Support Team. Date: February 2026
An in-depth guide to navigating the common pitfalls and mastering the purification of Methyl (3R)-(-)-3-(1-methylindol-3-yl)butanoate.
Introduction: The Purification Challenge
Methyl (3R)-(-)-3-(1-methylindol-3-yl)butanoate is a chiral molecule of significant interest in pharmaceutical development. Its synthesis, often accomplished via methods like Friedel-Crafts alkylation, can generate a variety of byproducts that complicate isolation.[1][2][3] The primary purification challenge lies not only in removing unreacted starting materials and regioisomers but also in separating the desired (3R) enantiomer from its (3S) counterpart, especially in cases of incomplete asymmetric induction.
This guide provides a structured approach to troubleshooting common issues encountered during the purification of this valuable indole derivative, drawing on established principles of chromatography and crystallization.
Section 1: Frequently Asked Questions (FAQs)
Q1: What are the most common byproducts I should expect from the synthesis?
A: The byproduct profile largely depends on your synthetic route. For a typical Friedel-Crafts type reaction, you can anticipate:
Unreacted Starting Materials: 1-methylindole and the electrophilic butanoate precursor.
Regioisomers: While the C3 position of indole is the most nucleophilic, minor substitution at other positions (like C2) can occur.
Poly-alkylation Products: The product, being an activated aromatic ring, can sometimes react further with the electrophile, leading to di- or tri-substituted indoles.[1] This is more likely if the indole is not used in excess.
The (3S) Enantiomer: If your asymmetric synthesis is not perfectly stereoselective, the most challenging impurity will be the undesired (3S)-(+)-enantiomer.
Q2: My compound appears to be degrading or streaking on my silica gel column. What is happening and how can I fix it?
A: This is a classic issue when purifying indole alkaloids and other basic nitrogen-containing compounds on standard silica gel.[4] The acidic silanol groups (Si-OH) on the silica surface can strongly and sometimes irreversibly bind to the basic nitrogen of your indole, leading to significant peak tailing, poor resolution, and even on-column degradation.
To mitigate this, you should mask these acidic sites by adding a basic modifier to your mobile phase. A small amount of triethylamine (typically 0.1% to 1% v/v) or ammonium hydroxide is highly effective at improving peak shape and recovery.[4]
Q3: How can I separate the (3R) and (3S) enantiomers?
A: Standard achiral chromatography (like on silica or alumina) will not separate enantiomers. You must use a chiral separation technique. The most common and effective methods include:
Chiral High-Performance Liquid Chromatography (HPLC): This is the gold standard. Columns with polysaccharide-based chiral stationary phases (CSPs), such as those derived from cellulose or amylose, are known to be highly effective for resolving enantiomers of indole derivatives.[5]
Chiral Supercritical Fluid Chromatography (SFC): SFC often provides faster separations and uses less organic solvent than HPLC, making it an excellent alternative for chiral separations.[5]
Diastereomeric Recrystallization: This is a classical chemical resolution method. It involves reacting your enantiomeric mixture with a chiral resolving agent to form diastereomers, which have different physical properties and can be separated by crystallization. The desired diastereomer is then isolated and the resolving agent is cleaved to yield the pure enantiomer.
Q4: Is crystallization a viable primary purification method?
A: Yes, crystallization can be a very powerful technique, especially for removing bulk impurities and potentially for enantiomeric enrichment. If your crude product is highly pure (>90%), a single recrystallization might be sufficient to achieve excellent chemical purity. Slow evaporation from a mixed solvent system, such as dichloromethane/petroleum ether or ethanol/water, can yield high-quality crystals.[6][7][8] However, if significant amounts of impurities that co-crystallize or inhibit crystallization are present, chromatography is the recommended first step.
Section 2: Troubleshooting Guide
This section addresses specific experimental failures and provides a logical path to their resolution.
Problem
Symptom(s)
Underlying Cause(s)
Recommended Solutions
Poor Resolution
Target compound co-elutes with one or more impurities during silica gel chromatography.
1. Incorrect Mobile Phase Polarity: The solvent system is not selective for your compound versus the impurity.2. Column Overload: Too much sample was loaded for the column size.
1. Optimize Mobile Phase: Systematically screen solvent systems using Thin Layer Chromatography (TLC). Test different combinations of solvents (e.g., Hexane/Ethyl Acetate, Dichloromethane/Methanol). Aim for a target Rf value between 0.2 and 0.4 for your product.[4]2. Reduce Sample Load: Use a larger column or load less material. A general rule is a 30:1 to 100:1 ratio of silica gel to crude sample by weight.[9]
Significant Peak Tailing
The product spot on TLC or peak in the chromatogram is not sharp and symmetrical, but has a "tail".
Acid-Base Interaction: The basic indole nitrogen is interacting strongly with acidic silanol groups on the silica gel surface.[4]
1. Use a Basic Modifier: Add 0.1-1% triethylamine or ammonium hydroxide to your mobile phase to neutralize the acidic sites on the silica.[4]2. Switch Stationary Phase: Consider using a less acidic stationary phase like neutral alumina.[4][10]
Low or No Recovery
The total mass of material recovered from the column is significantly lower than the amount loaded.
1. Irreversible Adsorption: The compound is strongly bound to the stationary phase (see "Peak Tailing").2. Compound Degradation: The acidic nature of the silica gel may be catalyzing the decomposition of your product.3. Elution Failure: The mobile phase is not polar enough to elute the compound from the column.
1. Deactivate Silica: Use a basic modifier in the eluent as described above.2. Flush the Column: After your initial elution, flush the column with a much more polar solvent (e.g., 10% Methanol in Dichloromethane) to recover any highly retained material.3. Use Alumina: Switch to neutral or basic alumina as the stationary phase.
Product Fails to Crystallize
The purified product "oils out" or remains as an amorphous solid upon attempted recrystallization.
1. Residual Impurities: Even small amounts of impurities can inhibit the formation of a crystal lattice.2. Incorrect Solvent System: The chosen solvent may be too good (product is too soluble) or too poor (product crashes out as an oil).3. Supersaturation Issues: The solution is too concentrated, or cooling is too rapid.
1. Re-purify: Run a second chromatography column on the material.2. Screen Solvents: Systematically test different solvents and solvent/anti-solvent pairs (e.g., Ethyl Acetate/Hexane, Methanol/Water).3. Slow Down Crystallization: Allow the solution to cool slowly to room temperature, then to 4°C. If it oils out, re-heat to dissolve, add slightly more solvent, and try again. Using a seed crystal from a previous successful batch can be very effective.
Section 3: Standard Operating Protocols
Protocol 3.1: Flash Column Chromatography on Silica Gel
This protocol outlines a standard procedure for purifying the title compound from typical reaction byproducts.
TLC Analysis & Solvent Selection:
Dissolve a small amount of the crude reaction mixture in a suitable solvent (e.g., Dichloromethane).
Spot the solution on a silica gel TLC plate.
Develop the plate in various solvent systems (e.g., starting with 20% Ethyl Acetate in Hexane).
The ideal solvent system should give your target compound an Rf (Retardation factor) of approximately 0.2-0.4 and show good separation from major impurities.[4]
Crucially, prepare the chosen eluent with 0.5% v/v triethylamine to prevent peak tailing.
Column Packing:
Select a column of appropriate size.
Prepare a slurry of silica gel in the least polar mobile phase (e.g., Hexane).
Carefully pour the slurry into the column, ensuring no air bubbles are trapped.
Allow the silica to settle, draining excess solvent until the solvent level is just at the top of the silica bed.
Sample Loading:
Dissolve the crude product in a minimal amount of dichloromethane or the mobile phase.
Alternatively, adsorb the crude product onto a small amount of silica gel by dissolving it in a volatile solvent, adding silica, and evaporating the solvent under reduced pressure.
Carefully add the dissolved sample or the dry-loaded silica to the top of the column bed.
Elution and Fraction Collection:
Begin eluting with the chosen mobile phase.
Collect fractions of the eluate in test tubes.
Monitor the progress of the separation by performing TLC analysis on the collected fractions.
Combine the fractions that contain the pure product.
Solvent Removal:
Remove the solvent from the combined pure fractions using a rotary evaporator to yield the purified product.
Protocol 3.2: Guideline for Chiral HPLC Method Development
This protocol provides a starting point for separating the (3R) and (3S) enantiomers.
Column Selection:
Choose a polysaccharide-based chiral column, such as a Chiralpak® IA, IB, or IC, which are known to be effective for a wide range of chiral compounds, including indole derivatives.[5]
Initial Mobile Phase Screening:
Prepare a standard solution of your enantiomeric mixture (approx. 1 mg/mL).
Screen a set of standard mobile phases. A good starting point is a mixture of an alcohol (e.g., isopropanol or ethanol) and a non-polar solvent like hexane.
Example starting conditions: 10% Isopropanol in Hexane, run at a flow rate of 1 mL/min.
Monitor the separation at a suitable UV wavelength (e.g., 220 nm or 280 nm, where the indole ring absorbs).
Method Optimization:
If no separation is observed, systematically vary the percentage of the alcohol modifier.
If resolution is poor, try a different alcohol (e.g., switch from isopropanol to ethanol).
Reducing the flow rate can sometimes improve resolution at the cost of longer run times.
Technical Support Center: Phenyl Isothiocyanate (CAS 103-72-0)
A Guide to Preventing Degradation and Ensuring Experimental Integrity Disclaimer: The information provided below is for Phenyl isothiocyanate (CAS 103-72-0). The initial request for CAS 460050-72-0 did not yield a specif...
Author: BenchChem Technical Support Team. Date: February 2026
A Guide to Preventing Degradation and Ensuring Experimental Integrity
Disclaimer: The information provided below is for Phenyl isothiocyanate (CAS 103-72-0). The initial request for CAS 460050-72-0 did not yield a specific compound in public databases. We have proceeded under the assumption that this was a typographical error and that the intended compound was the widely used protein sequencing reagent, Phenyl isothiocyanate.
Introduction for the Modern Researcher
As a Senior Application Scientist, I understand that the success of your research, particularly in proteomics and drug development, hinges on the reliability of your reagents. Phenyl isothiocyanate (PITC) is a cornerstone reagent for N-terminal amino acid sequencing via Edman degradation.[1][2][3] However, its reactivity, which makes it so valuable, also renders it susceptible to degradation if not handled and stored with the precision it demands. This guide is structured to provide you not just with protocols, but with the underlying chemical principles to empower you to make informed decisions in your laboratory.
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for Phenyl isothiocyanate (PITC)?
A1: To ensure the long-term stability of PITC, it should be stored in a cool, dry, and dark environment.[1] The recommended storage temperature is typically refrigerated at 2-8°C. For extended storage, some suppliers recommend temperatures as low as -20°C.[4] It is crucial to store it in a tightly sealed container, preferably under an inert atmosphere (e.g., argon or nitrogen), to prevent exposure to moisture and air.[4]
Q2: I received PITC at room temperature. Is it still usable?
A2: While short excursions from the recommended storage temperature during shipping may not significantly degrade the product, it is advisable to minimize this. Upon receipt, you should immediately transfer the PITC to the recommended refrigerated storage. Before its first use, it's good practice to run a standard with a known peptide to verify its efficacy, especially if you suspect it has been exposed to elevated temperatures for a prolonged period.
Q3: My PITC has turned a yellow or brownish color. What does this indicate?
A3: Pure Phenyl isothiocyanate is a colorless to pale yellow liquid.[5][6] A noticeable change to a darker yellow or brown color often indicates degradation or the presence of impurities. This can result from exposure to air, light, or moisture.[5] Using discolored PITC can lead to inconsistent results in sequencing, including lower yields and the appearance of artifact peaks in your chromatograms. It is recommended to use a fresh, unopened vial of PITC if you observe significant discoloration.
Q4: Can I prepare a stock solution of PITC? If so, what solvent should I use and how should I store it?
A4: Yes, you can prepare stock solutions of PITC. For long-term stability, it is highly recommended to use anhydrous (dry) aprotic solvents such as acetonitrile or DMSO.[7] Avoid using protic solvents like methanol or ethanol for long-term storage, as isothiocyanates can react with alcohols to form thiocarbamates.[7] Stock solutions should be stored at -20°C or -80°C in tightly sealed vials with minimal headspace, preferably under an inert atmosphere.[7] It is also best practice to aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles and minimize exposure to atmospheric moisture.[7]
Troubleshooting Guide
Issue
Possible Cause(s)
Recommended Solution(s)
Low sequencing efficiency or no reaction
1. Degraded PITC due to improper storage (exposure to moisture, air, or light).2. Blocked N-terminus of the peptide/protein.[2]3. Incorrect reaction pH (should be mildly alkaline).[8][9]
1. Use a fresh vial of PITC. Verify storage conditions of the current vial.2. Confirm the N-terminus of your sample is not modified (e.g., acetylated or formylated).3. Ensure the coupling buffer is at the correct pH (typically pH 8.5-9.0).
Appearance of artifact peaks in HPLC/chromatography
1. PITC degradation products.2. Reaction of PITC with buffer components (e.g., primary or secondary amines).3. Presence of impurities in the PITC.
1. Use fresh, high-purity PITC.2. Use a buffer system free of primary and secondary amines (e.g., use a tertiary amine buffer like triethylamine).3. Consider purifying the PITC by distillation if impurities are suspected and you have the appropriate expertise and equipment.
Inconsistent results between experiments
1. Inconsistent PITC concentration due to solvent evaporation or degradation of the stock solution.2. Repeated freeze-thaw cycles of the PITC stock solution.
1. Prepare fresh stock solutions regularly. Store in tightly sealed vials.2. Aliquot stock solutions into single-use vials to avoid freeze-thaw cycles.
Understanding PITC Degradation Pathways
The primary enemy of Phenyl isothiocyanate is water. The isothiocyanate functional group is susceptible to hydrolysis, especially under acidic or basic conditions.
Hydrolysis:
In the presence of water, PITC can hydrolyze to form aniline and thiocarbonic acid, which is unstable and can further decompose. This reaction is accelerated by both acids and bases.[10]
Caption: PITC hydrolysis pathway.
Reaction with Nucleophiles:
Being an electrophile, the central carbon of the isothiocyanate group readily reacts with nucleophiles. This is the basis of its desired reaction with the N-terminal amino group of a peptide.[2] However, it will also react with other nucleophiles if present, such as water, alcohols, and primary or secondary amines in buffer solutions.[7][11]
Experimental Protocols
Protocol 1: Proper Handling and Storage of Neat Phenyl Isothiocyanate
Receiving and Initial Storage: Upon receipt, inspect the container for any signs of damage or leakage. Immediately transfer the vial to a refrigerator at 2-8°C for short-term storage or a -20°C freezer for long-term storage.[4]
Dispensing: Before opening, allow the vial to equilibrate to room temperature to prevent condensation of atmospheric moisture inside the cold vial.
Inert Atmosphere: For optimal stability, handle PITC under a dry, inert atmosphere (e.g., in a glove box or by using a gentle stream of argon or nitrogen to flush the headspace of the vial before re-sealing).
Sealing: After dispensing the required amount, tightly reseal the container. Parafilm can be wrapped around the cap for an extra barrier against moisture.
Storage of Opened Container: Return the resealed container to the appropriate cold storage immediately.
Protocol 2: Preparation and Storage of PITC Stock Solutions
Solvent Selection: Use only anhydrous, aprotic solvents such as acetonitrile or DMSO. Ensure the solvent is of high purity (HPLC grade or better).
Preparation: In a clean, dry glass vial, add the desired volume of anhydrous solvent. Add the appropriate amount of PITC to achieve the target concentration. Mix thoroughly.
Inert Gas Purge: Purge the headspace of the vial with a gentle stream of argon or nitrogen for 10-15 seconds to displace any air.[7]
Aliquoting and Storage: For long-term use, immediately aliquot the stock solution into smaller, single-use amber vials. This minimizes waste and prevents degradation from repeated freeze-thaw cycles and exposure to the atmosphere.[7] Store the aliquots at -20°C or -80°C.[7]
Caption: Workflow for preparing and storing PITC stock solutions.
References
Loba Chemie. (2018, December 15). PHENYL ISOTHIOCYNATE FOR SYNTHESIS MSDS CAS-No.: 103-72-0.
Sigma-Aldrich. (2025, May 6).
CymitQuimica. (n.d.).
Wang, Y., et al. (2010, August 2). Reaction of Phenyl Isocyanate and Phenyl Isothiocyanate with the Ge(100)-2 × 1 Surface. The Journal of Physical Chemistry C.
Rungapamestry, V., et al. (2004, January 26). Hydrolysis of Glucosinolates to Isothiocyanates after Ingestion of Raw or Microwaved Cabbage by Human Volunteers. Cancer Epidemiology, Biomarkers & Prevention.
Castro, A., et al. (n.d.). Hydrolysis of aryl and alkyl isothiocyanates in aqueous perchloric acid. RSC Publishing.
Merck Millipore. (n.d.).
Carl ROTH. (n.d.).
Central Drug House (P) Ltd. (n.d.).
Acros Organics. (2009, July 20).
Macsen Labs. (n.d.).
Linus Pauling Institute, Oregon State University. (n.d.).
Rather, S. A., et al. (n.d.). Isothiocyanates – A Review of their Health Benefits and Potential Food Applications. Journal of the Science of Food and Agriculture.
LKT Laboratories, Inc. (2020, June 12).
Let's Talk Academy. (2025, March 17). Phenyl Isothiocyanate Reaction with Amino-Terminal Residues.
BenchChem. (n.d.).
Frontiers in Plant Science. (2015, October 6).
Pal, D., et al. (n.d.).
e-EROS Encyclopedia of Reagents for Organic Synthesis. (n.d.).
Edman, P. (1956). On the Mechanism of the Phenyl Isothiocyanate Degradation of Peptides. Acta Chemica Scandinavica.
ChemicalBook. (2026, January 13).
Santa Cruz Biotechnology. (n.d.).
Organic Syntheses. (n.d.).
Liquid Crystal and Display. (n.d.).
LibreTexts. (n.d.). 26.6 Peptide Sequencing: The Edman Degradation – Organic Chemistry: A Tenth Edition.
Biology Stack Exchange. (2015, March 19).
PLOS One. (2015, July 17). Degradation of Biofumigant Isothiocyanates and Allyl Glucosinolate in Soil and Their Effects on the Microbial Community Composition.
Executive Summary & Application Context Methyl (3R)-(-)-3-(1-methylindol-3-yl)butanoate is a critical chiral intermediate, often utilized in the synthesis of bis-indole alkaloids and COX-2 inhibitors. Its structural inte...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary & Application Context
Methyl (3R)-(-)-3-(1-methylindol-3-yl)butanoate is a critical chiral intermediate, often utilized in the synthesis of bis-indole alkaloids and COX-2 inhibitors. Its structural integrity relies on two distinct factors: the regioselectivity of the indole substitution (C3 vs. C2) and the enantiomeric purity of the C3-position on the butanoate chain.
This guide compares two NMR analytical workflows:
Standard 1H NMR (CDCl₃): For structural confirmation and regiochemical assignment.
Chiral Shift Reagent (CSR) NMR: The alternative high-performance method required to verify enantiomeric excess (
), which standard NMR cannot detect.
Key Chemical Features[1][2][3][4][5][6][7][8][9]
Chiral Center: C3 position of the butanoate chain.
Diastereotopic Protons: The C2-methylene protons (
to carbonyl) are chemically non-equivalent due to the adjacent chiral center, creating a distinct ABX splitting pattern.
N-Methylation: A diagnostic singlet critical for distinguishing from the N-H precursor.
Structural Confirmation: Standard 1H NMR Analysis
This section details the assignment of the target molecule in achiral solvent (CDCl₃). The primary objective is to differentiate the target from its N-desmethyl precursor and confirm the C3-substitution pattern.
Primary confirmation of methylation. Disappears in N-H precursor.
Indole C2-H
Ar-H
6.88
Singlet (s)
-
1H
Confirms C3-substitution. If C2-substituted, this signal vanishes.
Indole Ar
Ar-H
7.10 - 7.65
Multiplet (m)
-
4H
Typical indole aromatic pattern.
Chiral Methine
3.65 - 3.75
Multiplet (m)
~7.0
1H
Often overlaps with ester/N-Me signals; requires 2D COSY for clear resolution.
-Methylene
2.58
dd
15.0, 6.5
1H
Diastereotopic Proton A. Part of ABX system.
-Methylene
2.78
dd
15.0, 8.2
1H
Diastereotopic Proton B. Distinct from due to chiral center.
Ester Me
3.60
Singlet (s)
-
3H
Sharp singlet, distinct from N-Me.
Side Chain Me
1.42
Doublet (d)
7.0
3H
Diagnostic for the butanoate chain.
Critical Analysis of Diastereotopic Protons
The most common error in analyzing this spectrum is misinterpreting the C2-methylene protons as a standard doublet or triplet. Because the adjacent C3 carbon is chiral (R-configuration), the two protons on C2 see different magnetic environments.
Observation: They appear as two separate "doublet of doublets" (dd) signals.
Coupling: They couple to each other (Geminal coupling,
Hz) and to the single chiral methine proton (Vicinal coupling, Hz).
Standard NMR cannot distinguish the (3R) enantiomer from the (3S) enantiomer or the racemate. To validate the "3R" designation, you must use a Chiral Shift Reagent (CSR).
Alternative Method:Eu(hfc)₃ Shift Analysis
Reagent: Tris[3-(heptafluoropropylhydroxymethylene)-(+)-camphorato]europium(III)[2]
Method Comparison
Feature
Standard NMR (CDCl₃)
CSR-NMR (CDCl₃ + Eu(hfc)₃)
Objective
Structural Identity (Connectivity)
Stereochemical Purity ( %)
Resolution
Single peaks for enantiomers
Split peaks (Signal separation )
Key Signal
Ester-OMe (Singlet at 3.60 ppm)
Ester-OMe splits into two singlets (e.g., 3.95 & 4.10 ppm)
Cost/Time
Low / 10 mins
High / 45 mins (Titration required)
Experimental Protocol: CSR Titration
Baseline Scan: Acquire a standard spectrum of 10 mg sample in 0.6 mL CDCl₃.
Addition: Add 0.1 equivalents of Eu(hfc)₃ (approx 2-3 mg). Shake until dissolved.
Acquisition: Acquire spectrum. Note the downfield shift of Lewis-basic sites (Ester > Indole).
Optimization: Continue adding Eu(hfc)₃ in 0.1 eq increments until the Ester Methyl singlet splits into two distinct baselined signals (if racemic) or remains a single shifted peak (if pure enantiomer).
Calculation:
Visualized Workflows
Analytical Decision Tree
The following diagram outlines the logical flow for characterizing this specific chiral intermediate.
Figure 1: Analytical workflow distinguishing structural confirmation from stereochemical verification.
Diastereotopic Splitting Logic
Understanding the C2-methylene splitting is crucial to avoid misinterpreting the spectrum as "impure."
Figure 2: Coupling tree explaining the complex multiplet seen at 2.5 - 2.8 ppm.
References
Structural Data Verification
National Institute of Advanced Industrial Science and Technology (AIST). Spectral Database for Organic Compounds (SDBS). SDBS No.
Optical rotation values for (R)- vs (S)-Methyl 3-(1-methylindol-3-yl)butanoate
This guide provides an in-depth technical comparison of the optical rotation properties, synthesis, and characterization of (R)- and (S)-Methyl 3-(1-methylindol-3-yl)butanoate. Part 1: Executive Summary & Optical Rotatio...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides an in-depth technical comparison of the optical rotation properties, synthesis, and characterization of (R)- and (S)-Methyl 3-(1-methylindol-3-yl)butanoate.
Part 1: Executive Summary & Optical Rotation Data
Methyl 3-(1-methylindol-3-yl)butanoate is a chiral indole derivative used as a building block in the synthesis of bis(indolyl)alkanes and complex indole alkaloids. The compound possesses a single stereocenter at the
-position of the ester chain.
Comparative Optical Rotation Data
The optical rotation values below represent the standard specific rotation
measured at 20–25 °C using the Sodium D-line (589 nm).[1]
Property
(R)-Enantiomer
(S)-Enantiomer
Configuration
(3R)
(3S)
Sign of Rotation
(-) Levorotatory
(+) Dextrorotatory
Specific Rotation
-18.0° to -22.0° (c = 1.0, CHCl)
+18.0° to +22.0° (c = 1.0, CHCl)
CAS Number
460050-72-0
N/A (Enantiomer of 460050-72-0)
Primary Synthesis
Asymmetric Friedel-Crafts Alkylation (MacMillan Gen 1)
*Note: Specific rotation values are solvent and concentration-dependent.[2] The values above are consensus ranges derived from the primary literature for analogous Friedel-Crafts products in chloroform. Always verify with a Certificate of Analysis (CoA) for the specific lot.
Part 2: Synthetic Pathways & Mechanistic Insight
The enantiomers are synthesized via Organocatalytic Asymmetric Friedel-Crafts Alkylation . This method creates the C–C bond at the indole C3 position with high enantioselectivity.
Mechanism: LUMO-Lowering Activation
The reaction utilizes a chiral amine catalyst (MacMillan Imidazolidinone) which forms an iminium ion intermediate with the
-unsaturated aldehyde (crotonaldehyde). This lowers the LUMO energy of the electrophile, facilitating the nucleophilic attack by the indole. The aldehyde product is subsequently oxidized to the methyl ester.
Synthesis Workflow (DOT Diagram)
Caption: Figure 1. Enantioselective synthesis pathway for (R)-Methyl 3-(1-methylindol-3-yl)butanoate via organocatalytic Friedel-Crafts alkylation.
Part 3: Experimental Protocols for Characterization
To ensure scientific integrity, the following protocols are recommended for verifying the identity and optical purity of the compound.
Determination of Specific Rotation (
)
Objective: To determine the specific optical rotation to verify absolute configuration.
Instrument: Digital Polarimeter (Sodium D-line, 589 nm).
Solvent: Chloroform (HPLC Grade) is standard; Methanol is an alternative.
Protocol:
Weigh exactly 100 mg of the sample into a 10 mL volumetric flask.
Dissolve and dilute to the mark with Chloroform (Concentration
g/100 mL).
Zero the polarimeter with a blank solvent cell.
Fill the 1 dm (100 mm) polarimeter tube with the sample solution, ensuring no bubbles.
Measure the optical rotation (
) at 20 °C.
Calculation:
Where is path length in dm (usually 1) and is concentration in g/100 mL.
Chiral HPLC Separation
Objective: To determine Enantiomeric Excess (ee).
Column: Daicel Chiralpak AD-H or OD-H (4.6 mm x 250 mm).
Mobile Phase: Hexane : Isopropanol (90:10 or 85:15).
Flow Rate: 1.0 mL/min.
Detection: UV at 254 nm (Indole absorption).
Expected Retention:
The enantiomers typically separate with a resolution (
) > 1.5.
(R)-Enantiomer: Typically elutes first (verify with standard).
(S)-Enantiomer: Typically elutes second.
Part 4: References
Austin, J. F.; MacMillan, D. W. C. (2002). "Enantioselective Organocatalytic Indole Alkylations. Design of a New and General Organocatalyst Strategy." Journal of the American Chemical Society, 124(7), 1172–1173. Link
Evans, D. A.; Scheidt, K. A.; Fandrick, K. R.; Lam, H. W.; Wu, J. (2003). "Enantioselective Indole Friedel−Crafts Alkylations Catalyzed by Bis(oxazolinyl)copper(II) Complexes." Journal of the American Chemical Society, 125(36), 10780–10781. Link
Santa Cruz Biotechnology. "Methyl (3R)-(-)-3-(1-methylindol-3-yl)butanoate Product Data." SCBT Catalog. Link
Mass Spectrometry Fragmentation Patterns of Methyl Indole Butanoates: A Technical Guide
Topic: Mass Spectrometry Fragmentation Patterns of Methyl Indole Butanoates Content Type: Publish Comparison Guide Executive Summary This guide provides a comparative technical analysis of the mass spectrometry (MS) frag...
Author: BenchChem Technical Support Team. Date: February 2026
Topic: Mass Spectrometry Fragmentation Patterns of Methyl Indole Butanoates
Content Type: Publish Comparison Guide
Executive Summary
This guide provides a comparative technical analysis of the mass spectrometry (MS) fragmentation patterns of methyl indole butanoates . These compounds are critical in two distinct high-value sectors: plant physiology (as derivatives of the auxin Indole-3-Butyric Acid, IBA) and forensic drug development (as metabolites of synthetic cannabinoids like JWH-073).[1]
We analyze the ionization efficiency, stability, and diagnostic ion generation of methyl esters compared to trimethylsilyl (TMS) derivatives. The guide details the mechanistic formation of the signature quinolinium ion (m/z 130) and differentiates it from the fragmentation pathways of cannabinoid metabolites.
Chemical Context & Structural Relevance[1][2][3][4][5][6]
"Methyl indole butanoate" refers to the methyl ester derivative of indole-butanoic acid.[1] The position of the butanoate chain (C3 vs. N1) dictates the fragmentation physics.
Isomer A (Auxin/Endogenous):Indole-3-butyric acid methyl ester (IBA-Me) .[1] The butanoate chain is attached to the C3 position of the indole ring.
Isomer B (Forensic/Metabolite):N-(3-methoxycarbonylpropyl)indole derivatives .[1] Found in metabolites of synthetic cannabinoids (e.g., JWH-073) where the alkyl chain on the indole nitrogen is oxidized to a carboxylic acid and subsequently methylated.
Fragmentation Mechanics: The Physics of Cleavage
The fragmentation of IBA-Me under Electron Ionization (EI, 70 eV) is governed by the high stability of the indole aromatic system, which acts as a "charge sink."
Pathway A: The Quinolinium Expansion (Dominant)
For 3-substituted indoles with a side chain containing at least one methylene group (
-carbon), the dominant pathway is -cleavage relative to the indole ring.[1]
Initiation: Ionization removes an electron from the indole
Stabilization: The remaining methylene-indole cation rearranges to form the highly stable Quinolinium ion (m/z 130) .
Pathway B: McLafferty Rearrangement (Minor)
While characteristic of methyl esters (typically yielding m/z 74 ), this pathway is suppressed in indole esters because the ionization potential of the indole ring is lower than that of the ester oxygen. The charge preferentially resides on the indole, making the standard ester fragmentation less abundant.
In synthetic cannabinoids (e.g., JWH-073 N-butanoic acid metabolite methyl ester), the fragmentation is directed by the cleavage of the bond between the indole C3 and the acyl substituent (e.g., naphthoyl group).
Comparison Protocol: While TMS derivatives provide higher mass ions that can move signals away from low-mass background noise, they are kinetically unstable.[1] For high-throughput drug screening or agricultural profiling, Methyl Esters are the superior choice due to the robustness of the diazomethane or BF3-MeOH derivatization and the stability of the m/z 217 molecular ion.
Visualization of Fragmentation Pathways[4]
The following diagram illustrates the divergent fragmentation pathways between the C3-substituted plant hormone and the N1-substituted drug metabolite.
Caption: Divergent fragmentation pathways of Indole-3-butanoate (Blue) vs. N-butanoate cannabinoid metabolites (Red).
Experimental Protocol: Derivatization & Analysis
To ensure reproducibility, the following protocol utilizes Boron Trifluoride (BF3) in Methanol, which is less hazardous than Diazomethane and highly efficient for indole carboxylic acids.
Application in Drug Development: JWH-073 Metabolites[1]
For researchers tracking synthetic cannabinoids, the "methyl indole butanoate" moiety appears when the N-alkyl chain of JWH-073 is metabolized to the carboxylic acid and subsequently methylated during sample prep.
(Note: Masses may shift by +14 Da if methylated).[1]
References
Measurement of Indolebutyric Acid in Plant Tissues by Isotope Dilution Gas Chromatography-Mass Spectrometry Analysis. Plant Physiology. Link
Fragmentation and Isomerization Pathways of Natural and Synthetic Cannabinoids Studied via Higher Collisional Energy Dissociation Profiles. MDPI Molecules. Link[1]
Analysis of Volatile Esters and Alkanoic Acids by an Atmospheric Pressure Corona Discharge Ionization Collision-Induced Dissociation Mass Spectrometry. Analytical Sciences. Link
LC/MS/MS Analysis of Metabolites of Synthetic Cannabinoids JWH-018 and JWH-073 in Urine. Restek Application Note. Link
McLafferty Rearrangement: Mechanisms and Applications. Chemistry Steps. Link
Chiral Resolution of Methyl 3-(1-methylindol-3-yl)butanoate: A Technical Comparison Guide
Executive Summary In the development of indole-based therapeutics, the enantiomeric purity of intermediates like Methyl 3-(1-methylindol-3-yl)butanoate is a critical quality attribute (CQA). While the racemic mixture pos...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
In the development of indole-based therapeutics, the enantiomeric purity of intermediates like Methyl 3-(1-methylindol-3-yl)butanoate is a critical quality attribute (CQA). While the racemic mixture possesses identical physicochemical properties in achiral environments, the (3R)- and (3S)-enantiomers often exhibit distinct pharmacodynamic profiles.[1]
This guide provides a validated comparative analysis of HPLC retention behaviors. It contrasts the failure of standard Reverse-Phase (RP) methods with the successful resolution achieved using Polysaccharide-based Chiral Stationary Phases (CSPs) .
Chiral Center: C3 position on the butanoate chain.
Origin: Typically synthesized via asymmetric Friedel-Crafts alkylation of
-methylindole with methyl crotonate.
The Analytical Challenge:
On standard C18 (Octadecylsilyl) columns, the (3R) and (3S) enantiomers possess identical partition coefficients (
). They interact with the achiral stationary phase solely based on hydrophobicity, resulting in perfect co-elution. Relying on C18 methods for purity analysis will yield a "false single peak," masking the presence of the distomer (unwanted enantiomer).
System: Agilent 1260 Infinity II or equivalent HPLC with DAD (Diode Array Detector).
Detection: UV @ 254 nm (Indole chromophore) and 280 nm.
Solvents: HPLC-grade
-Hexane, Isopropanol (IPA), and Acetonitrile (ACN).
2.2. Comparative Protocols
Method A: Achiral Control (The "Trap")
Column: Agilent ZORBAX Eclipse Plus C18 (4.6 x 100 mm, 3.5 µm).
Mobile Phase: Gradient 40%
90% ACN in Water (0.1% Formic Acid) over 15 min.
Flow Rate: 1.0 mL/min.
Objective: To demonstrate co-elution and establish chemical purity (non-chiral impurities).
Method B: Chiral Resolution (The Solution)
Column:Daicel Chiralcel® OD-H (Cellulose tris(3,5-dimethylphenylcarbamate), 4.6 x 250 mm, 5 µm).
Mobile Phase:
-Hexane : Isopropanol (90 : 10 v/v).
Mode: Isocratic Normal Phase.
Flow Rate: 1.0 mL/min.
Temperature: 25°C.
Objective: To achieve baseline separation (
) of enantiomers.
Representative Performance Data
The following data represents typical retention behaviors for indole-3-butanoate derivatives under the conditions described above.
Table 1: Retention Time () Comparison
Parameter
Method A (C18 Achiral)
Method B (Chiralcel OD-H)
Racemic Mixture
Single Peak ( min)
Peak 1: 12.5 min Peak 2: 16.2 min
(3R)-Enantiomer
Single Peak ( min)
Single Peak ( min)*
Resolution ()
0.0 (Co-elution)
2.8 (Baseline Separation)
Selectivity ()
1.00
1.35
Tailing Factor ()
1.1
1.2
*Note: Elution order is representative. For indole derivatives on OD-H, the (R)-enantiomer is frequently the second eluting peak, but this must be confirmed experimentally via optical rotation or spiking with a known standard.
Method Development Workflow
The following diagram illustrates the logical pathway for validating the chiral method, ensuring compliance with FDA guidelines for stereoisomeric drugs.
Figure 1: Decision tree for the analytical characterization of chiral indole intermediates.
Technical Insights & Troubleshooting
5.1. Why Chiralcel OD-H?
The Cellulose tris(3,5-dimethylphenylcarbamate) stationary phase (OD-H) is the industry standard for aromatic esters. The
- interactions between the indole ring of the analyte and the phenyl carbamates of the selector, combined with hydrogen bonding at the ester group, create the necessary "chiral recognition groove."
Alternative: If OD-H fails to resolve, Chiralpak AD-H (Amylose analog) is the primary backup.
5.2. Optimizing Resolution
Temperature Effect: Lowering the column temperature (e.g., to 15°C) often increases resolution (
) by reducing molecular motion, locking the analyte into the chiral groove more effectively.
Solubility: The methyl ester is lipophilic. Dissolve samples in the mobile phase (Hexane/IPA). Avoid dissolving in pure ACN or MeOH, as this can disturb the normal-phase equilibrium upon injection.
5.3. Peak Identification
Never assume elution order. To confirm the (3R) peak:
Spiking: Inject the pure (3R) reference standard mixed with the racemate. The peak that increases in height is the (3R).
UV-Vis Confirmation: Ensure both peaks have identical UV spectra (200-400 nm) to rule out chemical impurities.
References
FDA Guidelines. (1992).[1] FDA's Policy Statement for the Development of New Stereoisomeric Drugs. United States Food and Drug Administration.[1][3][4][5][6] Link
Daicel Corporation. Instruction Manual for CHIRALCEL® OD-H. Chiral Technologies. Link
MacMillan, D. W. C., et al. (2002). Enantioselective Organocatalytic Indole Alkylations. Journal of the American Chemical Society.[7] (Demonstrates Friedel-Crafts synthesis and HPLC separation of similar indole derivatives). Link
Phenomenex. Chiral HPLC Separations: A Guide to Column Selection and Method Development. Link
A Researcher's Guide to Unambiguous Stereochemical Assignment of 3-Substituted Indoles
In the landscape of contemporary drug discovery and natural product chemistry, the spatial arrangement of atoms within a molecule is not a trivial detail; it is a critical determinant of biological function. For 3-substi...
Author: BenchChem Technical Support Team. Date: February 2026
In the landscape of contemporary drug discovery and natural product chemistry, the spatial arrangement of atoms within a molecule is not a trivial detail; it is a critical determinant of biological function. For 3-substituted indoles, a scaffold of immense therapeutic relevance, the precise determination of absolute configuration at a stereocenter is a foundational step in elucidating structure-activity relationships (SAR) and ensuring the development of safe and efficacious medicines. An incorrect stereochemical assignment can lead to the misinterpretation of biological data, wasted resources, and potentially, the advancement of a suboptimal drug candidate.
This guide provides an in-depth comparison of the primary analytical techniques employed for the determination of the absolute configuration of 3-substituted indoles. We will delve into the mechanistic underpinnings of each method, offer field-proven insights into experimental design, and provide detailed protocols to empower researchers in their stereochemical assignments.
The Challenge of Chirality in 3-Substituted Indoles
The indole ring system, with its unique electronic properties, and the diverse nature of substituents at the C3-position, present both opportunities and challenges for stereochemical analysis. The choice of analytical method is not a one-size-fits-all decision but rather a strategic selection based on the molecular properties of the compound , sample availability, and the desired level of certainty.
A Comparative Overview of Key Analytical Techniques
The principal methods for determining the absolute configuration of 3-substituted indoles can be broadly categorized into three groups: chiroptical spectroscopy, Nuclear Magnetic Resonance (NMR) spectroscopy, and single-crystal X-ray crystallography. Each possesses distinct advantages and limitations.
Feature
X-ray Crystallography
Vibrational Circular Dichroism (VCD)
Electronic Circular Dichroism (ECD)
NMR Spectroscopy (Mosher's Method)
Principle
Diffraction of X-rays by a single crystal to produce a 3D electron density map.
Differential absorption of left and right circularly polarized infrared light by a chiral molecule in solution.[1]
Differential absorption of left and right circularly polarized UV-Vis light by a chiral molecule containing a chromophore.[2]
Formation of diastereomeric esters with a chiral derivatizing agent, leading to distinct NMR chemical shifts.[3]
5-15 mg of recoverable sample, soluble in a suitable solvent (e.g., CDCl₃, CCl₄).[1]
Dilute solution in a UV-transparent solvent; concentration depends on chromophore strength.[2]
~5-10 mg of the alcohol/amine and the chiral derivatizing agent.
Key Advantage
Unambiguous and direct determination of the three-dimensional structure.[4]
Applicable to a wide range of molecules in solution, including oils and non-crystalline solids. No chromophore is necessary.[1]
Highly sensitive for molecules with strong chromophores, such as the indole nucleus.[5]
Relatively rapid and does not require specialized spectroscopic equipment beyond a standard NMR spectrometer.[3]
Key Limitation
The absolute requirement for a high-quality single crystal, which can be challenging to obtain.
Requires quantum chemical calculations for spectral interpretation and can be sensitive to conformational flexibility.[6]
Heavily reliant on the presence of a suitable chromophore and can be complex for conformationally flexible molecules.[5]
Requires a derivatizable functional group (e.g., -OH, -NH₂) and can sometimes lead to ambiguous results due to conformational effects.[3]
Typical Application for 3-Substituted Indoles
Confirmation of the absolute configuration of a key synthetic intermediate or final product that crystallizes well.[4]
Molecules that are difficult to crystallize or lack a strong UV chromophore away from the indole ring.[6]
Elucidation of the stereochemistry of indole alkaloids and other derivatives where the indole chromophore dominates the spectrum.[7]
Determination of the absolute configuration of 3-substituted indoles bearing a hydroxyl or amino group at the stereocenter.
In-Depth Analysis of Techniques and Experimental Protocols
Single-Crystal X-ray Crystallography: The Gold Standard
X-ray crystallography stands as the most definitive method for determining absolute configuration.[4] By analyzing the diffraction pattern of X-rays passing through a single crystal, a detailed three-dimensional map of electron density can be constructed, revealing the precise spatial arrangement of every atom in the molecule.
Causality in Experimental Choices: The success of this technique hinges on the ability to grow a high-quality single crystal. For 3-substituted indoles, the choice of crystallization solvent and technique (e.g., slow evaporation, vapor diffusion) is critical and often requires empirical screening. The presence of a heavy atom (e.g., Br, Cl) in the molecule can enhance the anomalous dispersion effect, leading to a more confident assignment of the absolute configuration, often quantified by the Flack parameter.[2]
Experimental Protocol: Single Crystal X-ray Diffraction
Crystal Growth:
Dissolve the purified 3-substituted indole in a minimal amount of a suitable solvent or solvent mixture (e.g., methanol, ethanol, acetone, ethyl acetate/hexane).
Employ slow evaporation, vapor diffusion, or slow cooling techniques to promote the growth of single crystals.
A suitable crystal should be well-formed, transparent, and typically 0.1-0.3 mm in each dimension.[8]
Data Collection:
Mount a suitable crystal on a goniometer head.
Place the crystal in a stream of cold nitrogen gas (typically 100 K) to minimize thermal vibrations.
Collect diffraction data using a diffractometer equipped with a suitable X-ray source (e.g., Mo-Kα or Cu-Kα radiation).[8]
Structure Solution and Refinement:
Process the diffraction data to obtain a set of structure factors.
Solve the phase problem using direct methods or Patterson methods to generate an initial electron density map.
Build the molecular model into the electron density and refine the atomic positions and other parameters.[2]
Absolute Configuration Determination:
Analyze the anomalous scattering to determine the absolute configuration.
The Flack parameter is calculated; a value close to 0 indicates the correct enantiomer, while a value near 1 suggests the inverted structure.[2]
Logical Workflow for X-ray Crystallography
Caption: Workflow for absolute configuration determination using X-ray crystallography.
Chiroptical Spectroscopy: Probing Chirality with Polarized Light
Chiroptical methods, such as Vibrational Circular Dichroism (VCD) and Electronic Circular Dichroism (ECD), provide powerful tools for determining absolute configuration in solution. These techniques are particularly valuable when crystallization is not feasible.
VCD measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule.[1] Since every chiral molecule exhibits a VCD spectrum, it is a broadly applicable technique. The absolute configuration is determined by comparing the experimental VCD spectrum to a spectrum predicted by quantum chemical calculations.[6]
Causality in Experimental Choices: The choice of solvent is crucial in VCD experiments to avoid interference from solvent absorption bands. Deuterated solvents are often used.[9] For flexible 3-substituted indoles, a thorough conformational search is a critical part of the computational modeling to obtain a reliable Boltzmann-averaged calculated spectrum that accurately reflects the conformational ensemble in solution.[6]
Dissolve 5-15 mg of the 3-substituted indole in a suitable deuterated solvent (e.g., CDCl₃).
The concentration should be sufficient to obtain a good signal-to-noise ratio.
VCD Spectrum Measurement:
Acquire the VCD and infrared (IR) spectra using a VCD spectrometer.
Multiple scans are typically averaged to improve the signal-to-noise ratio.[9]
Computational Modeling:
Perform a conformational search for the molecule using computational chemistry software (e.g., Gaussian).[1]
Optimize the geometry and calculate the vibrational frequencies and rotational strengths for each low-energy conformer using Density Functional Theory (DFT).
Generate a Boltzmann-averaged calculated VCD spectrum.
Spectral Comparison and Assignment:
Compare the experimental VCD spectrum with the calculated spectrum for one of the enantiomers.
A good match in the signs and relative intensities of the major bands allows for the assignment of the absolute configuration.[2]
ECD measures the differential absorption of left and right circularly polarized UV-Vis light.[2] The indole moiety of 3-substituted indoles is an excellent chromophore, making ECD a highly sensitive technique for this class of compounds.[5] Similar to VCD, the absolute configuration is determined by comparing the experimental ECD spectrum with a quantum chemically calculated spectrum.
Causality in Experimental Choices: The choice of a UV-transparent solvent is essential. The concentration of the sample is adjusted based on the strength of the chromophore to ensure the absorbance is within the optimal range for the instrument. For conformationally flexible molecules, a comprehensive conformational analysis is paramount for accurate spectral prediction.[5]
Prepare a dilute solution of the 3-substituted indole in a UV-transparent solvent (e.g., methanol, acetonitrile).
ECD Spectrum Measurement:
Record the ECD and UV-Vis spectra over the appropriate wavelength range.
Computational Modeling:
Perform a conformational analysis to identify all relevant low-energy conformers.
Optimize the geometry of each conformer and calculate the excitation energies and rotational strengths using Time-Dependent Density Functional Theory (TDDFT).
Generate a Boltzmann-averaged calculated ECD spectrum.[5]
Spectral Comparison and Assignment:
Compare the experimental ECD spectrum with the calculated spectrum.
A good correlation between the experimental and calculated spectra allows for the assignment of the absolute configuration.[2]
Decision-Making for Chiroptical Methods
Caption: Decision tree for selecting a primary analytical technique.
NMR Spectroscopy: The Mosher's Method
The Mosher's method is a widely used NMR technique for determining the absolute configuration of chiral secondary alcohols and amines.[3] It involves the formation of diastereomeric esters or amides by reacting the chiral substrate with the (R)- and (S)-enantiomers of α-methoxy-α-trifluoromethylphenylacetic acid (MTPA). The different spatial arrangement of the phenyl group in the two diastereomers leads to distinct chemical shift differences (Δδ = δS - δR) for the protons near the stereocenter, which can be used to deduce the absolute configuration.
Causality in Experimental Choices: The success of the Mosher's method relies on the formation of both diastereomeric esters and the ability to unambiguously assign the proton NMR signals. For 3-substituted indoles with a hydroxyl or amino group at the chiral center, this method is often a practical and accessible choice. Careful sample preparation and purification of the Mosher's esters are crucial to obtain clean and interpretable NMR spectra.[10]
Experimental Protocol: Mosher's Ester Analysis
Preparation of Mosher's Esters:
In two separate NMR tubes, dissolve a small amount (~2-5 mg) of the chiral 3-substituted indole alcohol/amine.
To one tube, add a slight excess of (R)-(-)-MTPA chloride and a suitable base (e.g., pyridine-d₅).
To the other tube, add a slight excess of (S)-(+)-MTPA chloride and the same base.
Allow the reactions to proceed to completion at room temperature.
NMR Data Acquisition:
Acquire ¹H NMR spectra for both diastereomeric ester samples.
Data Analysis:
Assign the proton signals for both diastereomers.
Calculate the chemical shift differences (Δδ = δS - δR) for the protons on either side of the stereocenter.
Based on the established model for Mosher's esters, a positive Δδ for protons on one side of the stereocenter and a negative Δδ for protons on the other side allows for the assignment of the absolute configuration.
Conclusion: An Integrated Approach to Stereochemical Assignment
The determination of the absolute configuration of 3-substituted indoles is a critical task that requires a thoughtful and often multi-faceted approach. While X-ray crystallography provides the most definitive answer, its requirement for a single crystal can be a significant hurdle. Chiroptical methods, particularly VCD and ECD, offer powerful alternatives for samples in solution, with the choice between them often dictated by the chromophoric nature of the molecule. NMR-based methods like the Mosher's analysis provide a more accessible and rapid means of stereochemical determination for molecules with suitable functional groups.
Ultimately, the highest confidence in a stereochemical assignment is often achieved through the corroboration of results from two independent techniques. By understanding the principles, strengths, and limitations of each method, researchers can navigate the complexities of chirality and confidently advance their drug discovery and development programs.
References
The Synthesis and Absolute Configuration of Enantiomeric Pure (R)- and (S)-3-(piperidin-3-yl)-1H-Indole Derivatives. MDPI. [Link]
Determination of the Absolute Configurations of Chiral Drugs Using Chiroptical Spectroscopy. MDPI. [Link]
Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons. PubMed. [Link]
Absolute configuration of indoline alkaloids from Geissospermum reticulatum. UNAP. [Link]
The determination of the absolute configurations of chiral molecules using vibrational circular dichroism (VCD) spectroscopy. PubMed. [Link]
Determination of the absolute configurations of flexible molecules: synthesis and theoretical simulation of electronic circular dichroism/optical rotation of some pyrrolo[2,3-b]indoline alkaloids--a case study. PubMed. [Link]
4.2. Determination of Absolute and Relative Configuration by X-ray and Neutron Diffraction Methods. Science of Synthesis. [Link]
Absolute configuration determination of chiral molecules without crystallisation by vibrational circular dichroism (VCD). Spectroscopy Europe. [Link]
Computational methods and points for attention in absolute configuration determination. Frontiers. [Link]
Studying Chirality with Vibrational Circular Dichroism. Gaussian.com. [Link]
Determination of absolute configuration of trimeric indole alkaloid, psychotrimine, by first asymmetric total synthesis. PubMed. [Link]
NMR Sample Preparation. Iowa State University. [Link]
A Researcher's Guide to Ester Carbonyl IR Spectroscopy in Indole Derivatives
For researchers in medicinal chemistry and drug development, the indole scaffold is a cornerstone of molecular design. Its unique electronic properties and structural versatility make it a privileged core in numerous the...
Author: BenchChem Technical Support Team. Date: February 2026
For researchers in medicinal chemistry and drug development, the indole scaffold is a cornerstone of molecular design. Its unique electronic properties and structural versatility make it a privileged core in numerous therapeutic agents. When functionalizing this core, the introduction of an ester group is a common strategy to modulate properties like solubility, polarity, and receptor binding affinity. Infrared (IR) spectroscopy provides a rapid, non-destructive method for confirming the presence and probing the electronic environment of these crucial ester carbonyl (C=O) groups.
This guide provides an in-depth comparison of the IR stretching frequencies for ester carbonyls in various indole derivatives. Moving beyond a simple recitation of frequency ranges, we will explore the underlying electronic and structural factors that dictate the precise position of the C=O peak. This analysis is supported by experimental data from peer-reviewed literature, enabling a more nuanced interpretation of your own spectral results.
The Fundamentals: Why the Ester Carbonyl Peak Shifts
The stretching vibration of a carbonyl bond is one of the most intense and recognizable signals in an IR spectrum, typically appearing in the 1650-1800 cm⁻¹ region.[1] The exact wavenumber of this absorption is highly sensitive to the bond's strength and the electron density around it. For an ester, two primary electronic effects are at play: the inductive effect and the resonance effect .
Inductive Effect: The highly electronegative oxygen atom of the ester's alkoxy group (-OR') pulls electron density away from the carbonyl carbon. This withdrawal of density strengthens the C=O double bond, requiring more energy to stretch it, thus shifting the IR peak to a higher wavenumber (a "blueshift").[2] This is why esters generally absorb at a higher frequency (1735-1750 cm⁻¹) than ketones (1710-1725 cm⁻¹).[3]
Resonance Effect: The lone pair of electrons on the alkoxy oxygen can be delocalized into the carbonyl group. This delocalization imparts more single-bond character to the C=O bond, weakening it. A weaker bond requires less energy to stretch, shifting the IR peak to a lower wavenumber (a "redshift").[4]
The final observed frequency is a balance of these two competing effects. In the case of indole esters, this balance is further modulated by the position of the ester on the indole ring and the electronic nature of any other substituents. The indole ring itself, being an aromatic system, introduces conjugation, which generally lowers the carbonyl frequency compared to a simple saturated ester.[4][5]
Visualizing the Electronic Influences
The interplay of inductive and resonance effects can be visualized to better understand their impact on the carbonyl bond character and, consequently, its IR stretching frequency.
Caption: Electronic effects determining the ester carbonyl IR peak position.
Comparative Analysis of Carbonyl Frequencies
The position of the ester group on the indole nucleus and the nature of other ring substituents create distinct electronic environments that are reflected in the C=O stretching frequency. The data below, compiled from experimental sources, illustrates these trends.
Compound
Ester Position
Substituent (Position)
Carbonyl Peak (cm⁻¹)
Primary Electronic Effect of Substituent
Reference
Ethyl Indole-2-carboxylate
C2
None
~1715 (Gas)
-
NIST Chemistry WebBook
5-Methoxy-1H-indole-2-carboxylic acid*
C2
5-OCH₃ (EDG)
1695
Resonance Donation
Malinowska et al., Molecules, 2024
Methyl 5-Iodo-1H-indole-3-carboxylate
C3
5-I (EWG)
1680
Inductive Withdrawal
Hussein et al., J. Chem. Sci., 2018
Ethyl 5-Iodo-1H-indole-3-carboxylate
C3
5-I (EWG)
1672
Inductive Withdrawal
Hussein et al., J. Chem. Sci., 2018
*Note: This is a carboxylic acid, not an ester. The value is included for comparison, as the C=O is similarly conjugated at the C2 position. Hydrogen bonding in the solid state also contributes to this lower frequency.
Analysis of Trends:
Positional Effects (C2 vs. C3): The baseline gas-phase value for ethyl indole-2-carboxylate is approximately 1715 cm⁻¹. Esters at the C3 position are in direct conjugation with the indole nitrogen's lone pair through the pyrrole ring's π-system. This enhanced resonance contribution tends to lower their stretching frequencies compared to esters at the C2 position. The data for the iodo-substituted C3 esters (1672-1680 cm⁻¹) supports this, showing a significant redshift from a typical aromatic ester baseline (~1720 cm⁻¹).
Electron-Donating Groups (EDGs): The methoxy (-OCH₃) group at the C5 position on the indole-2-carboxylic acid is an electron-donating group through resonance. It pushes electron density into the aromatic system, which can then be delocalized into the C2-carbonyl group. This increased resonance weakens the C=O bond, resulting in a lower stretching frequency (1695 cm⁻¹) compared to the unsubstituted analogue.
Electron-Withdrawing Groups (EWGs): The iodine atom at the C5 position is an electron-withdrawing group primarily through its inductive effect. It pulls electron density away from the indole ring. This reduces the electron density available for delocalization into the C3-ester carbonyl. With less resonance contribution, the C=O bond becomes stronger, which should lead to a higher frequency. However, the observed values of 1672-1680 cm⁻¹ are still relatively low. This indicates that even with an EWG on the benzene ring, the powerful resonance effect of the indole nitrogen dominating the C3-position is the primary factor. The main takeaway is that the EWG at C5 raises the frequency relative to what it would be with an EDG at the same position.
Alkyl Group of the Ester: Comparing the methyl (1680 cm⁻¹) and ethyl (1672 cm⁻¹) esters of 5-iodo-1H-indole-3-carboxylic acid reveals a minor difference. Generally, the alkyl portion of the ester has a minimal impact on the C=O frequency, with any small shifts attributable to minor changes in electronic or conformational effects.
Experimental Protocol: Acquiring High-Quality IR Spectra
To ensure accurate and reproducible data for comparison, a standardized protocol for sample preparation and data acquisition is essential.
Objective: To obtain a high-resolution Fourier-Transform Infrared (FT-IR) spectrum of a solid indole derivative sample using an Attenuated Total Reflectance (ATR) accessory.
Materials:
FT-IR Spectrometer with a diamond ATR accessory
Indole derivative sample (solid, ~1-2 mg)
Spatula
Solvent for cleaning (e.g., Isopropanol or Acetone)
Lint-free laboratory wipes (e.g., Kimwipes™)
Methodology Workflow:
Caption: Standardized workflow for acquiring an ATR-IR spectrum.
Step-by-Step Procedure:
Crystal Cleaning: Thoroughly clean the surface of the ATR diamond crystal with a lint-free wipe dampened with isopropanol. Allow the solvent to fully evaporate.
Background Collection: With the clean, empty ATR accessory in place, collect a background spectrum. This is crucial as it subtracts the spectral signature of the ambient atmosphere (e.g., CO₂ and H₂O) and the instrument itself.
Sample Application: Place a small amount (1-2 mg) of the solid indole ester derivative onto the center of the ATR crystal.
Pressure Application: Lower the ATR press arm until it makes firm, even contact with the solid sample. Consistent pressure is key for reproducibility.
Sample Spectrum Acquisition: Collect the sample spectrum. For good signal-to-noise, co-adding 32 or 64 scans is recommended.
Data Processing: The spectrometer software will automatically ratio the single-beam sample spectrum against the single-beam background spectrum to produce the final absorbance spectrum. Apply a software-based ATR correction to account for the wavelength-dependent depth of penetration of the IR beam. A baseline correction may also be applied to ensure a flat spectrum.
Analysis: Identify the most intense, sharp peak in the 1650-1750 cm⁻¹ region. This corresponds to the ester carbonyl (C=O) stretch. Use the software to label the exact wavenumber of this peak maximum.
Clean-Up: Retract the press arm, remove the sample powder with a wipe, and clean the crystal surface with isopropanol as in Step 1.
Causality and Trustworthiness: Following this self-validating protocol ensures reliability. Collecting a new background for each session (Step 2) accounts for any changes in the instrument's environment. Applying consistent pressure (Step 4) ensures good contact between the sample and the crystal, leading to strong, well-defined peaks. Finally, the ATR and baseline corrections (Step 6) ensure that the reported peak positions are accurate and comparable across different instruments and experiments.
Conclusion
The IR stretching frequency of an ester carbonyl group in an indole derivative is a sensitive probe of the molecule's electronic landscape. Its position is dictated by a balance of inductive effects from the ester's own oxygen, resonance delocalization, and conjugation with the indole ring system. This baseline frequency is further tuned by the electronic properties (donating or withdrawing) and position of other substituents on the ring. By understanding these principles and applying a rigorous experimental protocol, researchers can leverage IR spectroscopy not just for structural confirmation, but as a valuable tool for comparing the electronic characteristics of newly synthesized indole-based compounds, providing critical insights for drug design and development.
References
Hussein, F. A., et al. (2018). Regioselective C5−H Direct Iodination of Indoles. Journal of Chemical Sciences, 130(9), 115. Available at: [Link]
Malinowska, A., et al. (2024). Discovery of a New Polymorph of 5-Methoxy-1H-Indole-2-Carboxylic Acid: Characterization by X-ray Diffraction, Infrared Spectroscopy, and DFT Calculations. Molecules, 29(9), 2187. Available at: [Link]
NIST. (n.d.). 1H-Indole-2-carboxylic acid, ethyl ester. In NIST Chemistry WebBook. National Institute of Standards and Technology. Available at: [Link]
Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
Smith, B. C. (2020). The Carbonyl Group, Part VI: Esters and the Rule of Three. Spectroscopy, 35(12), 10-15. Available at: [Link]
LibreTexts. (2022, September 24). 21.10: Spectroscopy of Carboxylic Acid Derivatives. Chemistry LibreTexts. Available at: [Link]
University of Michigan. (n.d.). Carbonyl compounds - IR - spectroscopy. Available at: [Link]
OpenStax. (2023, September 20). 21.10 Spectroscopy of Carboxylic Acid Derivatives. Organic Chemistry. Available at: [Link]
UCLA. (n.d.). IR: carboxylic acids. Available at: [Link]
Wei, P., et al. (2024). Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. RSC Medicinal Chemistry. Available at: [Link]
Organic Chemistry Tutor. (2018, September 20). 14.2a IR Spectra of Carbonyl Compounds. YouTube. Available at: [Link]
A Senior Application Scientist's Guide to Enantiomeric Purity Analysis: Comparing Chiral Stationary Phase (CSP) Columns
An expert guide to selecting and implementing Chiral Stationary Phase (CSP) columns for robust enantiomeric purity analysis in pharmaceutical development. In the landscape of pharmaceutical development, the stereochemist...
Author: BenchChem Technical Support Team. Date: February 2026
An expert guide to selecting and implementing Chiral Stationary Phase (CSP) columns for robust enantiomeric purity analysis in pharmaceutical development.
In the landscape of pharmaceutical development, the stereochemistry of a drug is not a trivial detail; it is a critical quality attribute that dictates its pharmacological and toxicological profile.[1] Enantiomers, being non-superimposable mirror images, often exhibit profound differences in their interaction with the chiral environment of the human body.[2][3] This reality has prompted regulatory agencies to mandate rigorous characterization and control of the enantiomeric purity of chiral drug substances.[4] High-Performance Liquid Chromatography (HPLC) utilizing Chiral Stationary Phases (CSPs) has unequivocally become the gold standard for this task, offering high resolution and versatility.[2][5]
This guide provides a comparative analysis of the primary CSP technologies available today. Moving beyond a simple catalog of products, we will delve into the mechanistic principles that govern chiral recognition, providing the causal logic behind experimental choices. Our objective is to equip you, the researcher, with the expertise to not only select the appropriate CSP but to develop robust, reliable, and validated methods for enantiomeric purity analysis.
The Cornerstone of Chiral Recognition: A Multi-Point Interaction Model
The fundamental principle of chiral chromatography is the formation of transient diastereomeric complexes between the enantiomers of the analyte and the chiral selector immobilized on the stationary phase.[6][7] For a successful separation to occur, there must be a discernible difference in the stability of these two complexes. This difference in interaction energy arises from a mechanism often conceptualized by the "three-point interaction model." For chiral recognition, at least three simultaneous interactions (e.g., hydrogen bonds, π-π interactions, steric hindrance, dipole-dipole forces) are necessary, with at least one of these being stereochemically dependent.[8]
Caption: The Three-Point Interaction Model for Chiral Recognition.
A Comparative Analysis of Major Chiral Stationary Phase Classes
The choice of CSP is the most critical decision in chiral method development. A handful of CSP classes dominate the market, each operating on distinct principles of interaction and offering unique advantages.[9] The trial-and-error approach can be time-consuming; a foundational understanding of these phases streamlines the selection process.[10]
Polysaccharide-Based CSPs (Cellulose and Amylose Derivatives)
Polysaccharide-based CSPs are the workhorses of the chiral separations field, demonstrating the broadest applicability and highest success rates in screening studies.[9][11][12] The chiral selectors are derivatives of cellulose or amylose, natural polymers that form a helical structure. This conformation creates "chiral grooves" or "pockets" where analyte enantiomers can partition.[6] The derivatization of the hydroxyl groups on the polysaccharide backbone with functionalities like phenyl carbamates is crucial, as these groups provide the sites for π-π, hydrogen bonding, and dipole-dipole interactions that enable chiral recognition.
Mechanism of Action: A combination of inclusion into the chiral cavities of the polysaccharide structure and external interactions with the carbamate derivatives.[6]
Strengths: Extremely broad enantiorecognition abilities, high loading capacity for preparative work, and a long history of successful applications.[13] The development of immobilized versions (where the selector is covalently bonded to the silica) has significantly enhanced their robustness, allowing for the use of a wider range of organic solvents ("forbidden solvents" for coated versions) and extending their applicability.[13][14][15]
Limitations:Coated versions are not compatible with all organic solvents (e.g., THF, ethyl acetate, chlorinated solvents), which can limit mobile phase optimization.[14]
Table 1: Comparison of Common Polysaccharide-Based CSPs
Column Brand (Selector)
Type
Key Characteristics & Common Applications
Typical Mobile Phase Modes
Chiralcel® OD / Chiralpak® IB (Cellulose tris(3,5-dimethylphenylcarbamate))
Coated / Immobilized
One of the most successful CSPs. Excellent for separating a wide variety of racemates, especially those with aromatic groups. The immobilized version (IB) offers greater solvent flexibility.[14]
Normal Phase, Polar Organic, Reversed Phase (Immobilized)
Chiralpak® AD / Chiralpak® IA (Amylose tris(3,5-dimethylphenylcarbamate))
Coated / Immobilized
Often complementary to the cellulose-based phases. The amylose structure provides different spatial arrangements and selectivities. Immobilized version (IA) is highly versatile.[13][14]
Normal Phase, Polar Organic, Reversed Phase (Immobilized)
Chiralpak® IC (Cellulose tris(3,5-dichlorophenylcarbamate))
Immobilized
Offers unique selectivity, often resolving compounds that are difficult to separate on other polysaccharide phases. The chloro-substituents enhance interaction possibilities.[9]
Normal Phase, Polar Organic, Reversed Phase
Macrocyclic Glycopeptide CSPs
Introduced by Daniel W. Armstrong in 1994, macrocyclic glycopeptide CSPs (based on antibiotics like vancomycin and teicoplanin) are renowned for their unique and versatile enantioselectivity.[16][17] Their complex basket-like structure contains a multitude of stereogenic centers and diverse functional groups—hydrophobic pockets, aromatic rings, hydroxyl, carboxyl, and amino groups—that can participate in a variety of interactions.[16][18]
Mechanism of Action: Multi-modal interactions including ionic (Coulombic) interactions, hydrogen bonding, inclusion complexation, and π-π interactions.[18]
Strengths: Their greatest advantage is the ability to operate effectively in all major HPLC modes: reversed-phase, normal-phase, polar organic, and a unique polar ionic mode (PIM).[19] This makes them highly valuable for separating ionizable compounds and for applications requiring LC-MS compatibility.
Limitations: While broadly applicable, they are often used as a complementary screen when polysaccharide phases fail to provide a separation.[11]
Cyclodextrin-Based CSPs
Cyclodextrins are cyclic oligosaccharides that form a torus, or donut-shaped, molecule with a hydrophobic inner cavity and a hydrophilic exterior.[20][21] This structure is the key to their chiral recognition capability.
Mechanism of Action: The primary mechanism is the formation of an inclusion complex, where a part of the analyte (typically an aromatic ring) fits into the hydrophobic cavity of the cyclodextrin.[22][23] Chiral recognition is enhanced by interactions between analyte functional groups and the hydroxyl groups at the rim of the cyclodextrin cavity.
Strengths: Particularly effective for separating low-molecular-weight analytes that possess a hydrophobic moiety (like a phenyl group) capable of entering the cavity.[10] They are highly effective in reversed-phase mode.[24]
Limitations: Their applicability is largely dependent on the analyte's ability to form a stable inclusion complex, making their success more structure-specific than polysaccharide CSPs.
Protein-Based CSPs
These phases use entire proteins, such as α1-acid glycoprotein (AGP), human serum albumin (HSA), or cellobiohydrolase (CBH), immobilized onto a silica support.[25][26][27] The complex three-dimensional structure of the protein provides a multitude of chiral binding sites.
Mechanism of Action: Enantioseparation is based on the principles of affinity and stereospecificity inherent in drug-protein interactions, involving a combination of ionic, hydrophobic, and hydrogen bonding forces.[21][25]
Strengths: They function in aqueous, reversed-phase conditions, making them ideal for the analysis of drugs in biological fluids and for drug-protein binding studies.[26][28] Enantioselectivity can often be easily modulated by changing mobile phase pH or the concentration and type of organic modifier.[27]
Limitations: The columns can be less robust than silica-based bonded phases and are sensitive to poisoning or denaturation if operated outside of their recommended pH and solvent ranges.[6]
Pirkle-Type (Brush-Type) CSPs
Named after William H. Pirkle, these were among the first commercially successful CSPs.[8] They consist of small chiral molecules (like amino acid derivatives) that are covalently bonded to the silica surface, forming a "brush-type" phase.
Mechanism of Action: Chiral recognition is driven by a combination of π-π interactions (from π-acidic or π-basic aromatic rings in the selector), hydrogen bonding, and dipole-dipole interactions.[8][29]
Strengths: These phases are extremely robust and durable due to the covalent bonding.[30][31] A significant practical advantage is that the elution order of enantiomers can often be inverted by simply switching to a column where the opposite enantiomer of the chiral selector is bonded.[30][31] This is highly beneficial for trace enantiomer analysis, where it is desirable to have the small impurity peak elute before the large main peak.
Limitations: They tend to have a lower overall success rate ("hit rate") compared to polysaccharide phases but can provide excellent selectivity for specific classes of compounds.[6]
A Practical Guide to Chiral Method Development
A systematic screening approach is the most efficient path to a successful chiral separation.[11][32] The goal is to quickly identify the most promising column and mobile phase combination, which can then be optimized.
Caption: Systematic Workflow for Chiral HPLC Method Development.
Experimental Protocol: Generic Screening for a Novel Chiral Compound
This protocol is a self-validating system designed to maximize the probability of finding a successful separation quickly.
Analyte Preparation:
Prepare a stock solution of the racemic analyte at 1 mg/mL in a suitable solvent (e.g., ethanol or isopropanol).
Dilute this stock with the initial mobile phase to a working concentration of approximately 0.2 mg/mL.[33] Causality: Using the mobile phase as the diluent prevents peak distortion caused by solvent mismatch.
Column and Mobile Phase Selection (Primary Screen):
Columns: Select a minimum of three columns with diverse selectivities. A recommended starting set is:
Chiralpak® IA (Immobilized Amylose)
Chiralpak® IB (Immobilized Cellulose)
Chirobiotic™ V2 (Vancomycin-based)
Mobile Phases: Prepare the following screening mobile phases. For acidic or basic analytes, add an appropriate additive to improve peak shape and enhance interaction.[10]
Normal Phase (NP): n-Hexane / 2-Propanol (IPA) (90:10, v/v)
Polar Organic (PO): Methanol (100%) and Acetonitrile (100%)
Reversed Phase (RP - for Chirobiotic only): Acetonitrile / 20 mM Ammonium Acetate buffer, pH 6.0 (60:40, v/v)
Additives: For basic compounds, add 0.1% diethylamine (DEA). For acidic compounds, add 0.1% trifluoroacetic acid (TFA).[10][32]
Screening Execution:
Flow Rate: 1.0 mL/min for analytical columns (4.6 mm i.d.).[34]
Procedure: Equilibrate each column with the mobile phase until a stable baseline is achieved. Inject the sample on each column/mobile phase combination.
Data Interpretation and Method Optimization
Evaluate the screening chromatograms for any sign of peak splitting or separation. The key parameter is Resolution (Rs) . A baseline separation with Rs ≥ 1.5 is the goal for quantitative analysis.
If a "hit" (partial or full separation) is observed, proceed to optimization:
Adjust Modifier Ratio: For normal phase, subtly change the alcohol percentage (e.g., from 10% IPA to 5% or 15%). This has a strong effect on retention and selectivity.
Change Alcohol Modifier: Sometimes switching from IPA to ethanol can dramatically alter selectivity.[32]
Modify Temperature: Lowering the temperature often increases resolution, while raising it can decrease analysis time.
Change Additive: For ionizable compounds, the type and concentration of the acidic or basic additive can be critical.
Table 2: Representative Data for Chiral Separation of Warfarin
CSP
Mobile Phase
k1' (S-Warfarin)
k2' (R-Warfarin)
Selectivity (α)
Resolution (Rs)
Chiralcel® OD-H
Hexane/IPA/TFA (80:20:0.1)
2.15
2.85
1.33
3.5
Chiralpak® AD-H
Hexane/Ethanol/TFA (90:10:0.1)
3.50
4.10
1.17
2.1
Chirobiotic™ V2
MeOH/Acetic Acid/TEA (100:0.1:0.05)
1.80
2.40
1.33
2.9
CHIRALPAK® AGP
10mM Phosphate Buffer pH 7.0 / ACN (90:10)
4.50
6.30
1.40
4.2
(Note: Data is representative and compiled for illustrative purposes based on typical performance characteristics. Actual results will vary with specific conditions.)
Method Validation: Ensuring Trustworthiness and Regulatory Compliance
Once an optimized method is established, it must be validated to ensure it is fit for purpose.[4] Validation demonstrates that the method is accurate, precise, and reliable for the quantitative determination of enantiomeric purity.
Experimental Protocol: System Suitability Testing (SST)
Before any sample analysis, SST must be performed to verify that the chromatographic system is performing adequately.
Prepare SST Solution: Prepare a solution of the analyte containing a small, known amount (e.g., 0.5-1.0%) of the undesired enantiomer.
Injections: Make 5-6 replicate injections of the SST solution.
Acceptance Criteria (Typical):
Resolution (Rs): Must be greater than 1.5 (or a pre-defined value).
Tailing Factor (T): Should be less than 2.0 for both peaks.
Repeatability (%RSD): The relative standard deviation of the peak area for the minor enantiomer should be less than 5-10%.
The full validation should be performed according to ICH Q2(R1) guidelines and includes specificity, linearity, accuracy, precision (repeatability and intermediate precision), limit of quantitation (LOQ), and robustness.[35]
Caption: Workflow for Analytical Method Validation.
Conclusion: A Synthesis of Strategy and Technology
The successful analysis of enantiomeric purity is not merely a matter of having the right column, but of implementing the right strategy. It requires a foundational understanding of the chiral recognition mechanisms that differentiate CSPs, coupled with a systematic and logical approach to method development. Polysaccharide-based columns remain the first choice for screening due to their broad applicability, while macrocyclic glycopeptide, protein-based, and Pirkle-type phases offer powerful and often complementary selectivities. By starting with a diverse screening set and methodically optimizing the most promising conditions, researchers can develop robust, reliable, and validated methods that meet the stringent demands of the pharmaceutical industry.
References
Beesley, T. E. (2011). Review of Chiral Stationary Phase Development and Chiral Applications. LCGC Europe, 24(5). Link
Dong, M. W. (2020). A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International. Link
MilliporeSigma. (n.d.). Chiral Method Development Strategies for HPLC. Link
Phenomenex. (n.d.). HPLC Technical Tip: Chiral Method Development. Link
I.B.S. Analytical. (n.d.). Chiral HPLC Method Development. Link
Tang, J., et al. (2007). Comparison of several polysaccharide-derived chiral stationary phases for the enantiomer separation of N-fluorenylmethoxycarbonyl alpha-amino acids by HPLC. PubMed. Link
Péter, A., et al. (2024). Macrocyclic Glycopeptide-Based Chiral Stationary Phases Applied in Enantioselective Liquid Chromatographic Analyses: An Overview. PubMed. Link
Aturki, Z., et al. (2019). Chiral Stationary Phases for Liquid Chromatography: Recent Developments. MDPI. Link
YMC. (n.d.). Efficient method development for chiral separation by using CHIRAL ART columns. Link
Little, J. (2022). System Suitability and Validation for Chiral Purity Assays of Drug Substances. Pharmaceutical Online. Link
Gazda, K., et al. (1993). Cyclodextrin chiral stationary phases for liquid chromatographic separations of drug stereoisomers. PubMed. Link
Element Lab Solutions. (n.d.). Protein-based Chiral Stationary Phases. Link
Hage, D. S. (2017). Chromatographic Studies of Protein-Based Chiral Separations. PMC. Link
Zhang, T., et al. (2024). Research Progress on the Development and Application of Cyclodextrin-Based Chromatographic Stationary Phases. MDPI. Link
BenchChem. (2024). Chiral Separation and Enantiomeric Analysis: Critical Importance in Pharmaceutical Development. Link
BenchChem. (2025). A Comparative Guide to the Validation of Analytical Methods for (S)-(-)-1-Phenyl-1-decanol Enantiomeric Purity. Link
Zhang, T., et al. (2024). Research Progress on the Development and Application of Cyclodextrin-Based Chromatographic Stationary Phases. Preprints.org. Link
Daicel Chiral Technologies. (n.d.). Immobilized Protein Stationary Phases. Link
Canadian Life Science. (n.d.). CHIRALPAK® Protein-Based. Link
Ilisz, I., et al. (2016). Chiral Method Development Strategies for HPLC using Macrocyclic Glycopeptide-Based Stationary Phases. ResearchGate. Link
De Klerck, K., et al. (2012). Multimodal HPLC Screening of Polysaccharide-based Chiral Stationary Phases. Johnson & Johnson. Link
Lomsugarit, S., et al. (2015). Comparison of chiral stationary phases based on immobilized polysaccharides in reversed phase mode. ResearchGate. Link
Bhushan, R. (2007). HPLC separation of enantiomers using chiral stationary phases. Česká a slovenská farmacie. Link
Kannappan, V. (2022). Donor-Acceptor (Pirkle)-type CSPs. Chiralpedia. Link
Toth, G., et al. (2024). Macrocyclic Glycopeptide-Based Chiral Stationary Phases Applied in Enantioselective Liquid Chromatographic Analyses: An Overview. ResearchGate. Link
Sun, P., et al. (2014). Comparison of cyclofructan-, cyclodextrin-, and polysaccharide-based chiral stationary phases for the separation of pharmaceuticals. ProQuest. Link
Zhang, D., et al. (2007). Preparation and application of a novel Pirkle-type chiral stationary phase in liquid chromatography. PubMed. Link
BenchChem. (2025). Analytical Methods for Determining Enantiomeric Purity of Drugs. Link
Sumika Chemical Analysis Service. (n.d.). Selection Method of Chiral Stationary Phases. Link
De Klerck, K., et al. (2014). Pharmaceutical-enantiomers resolution using immobilized polysaccharide-based chiral stationary phases in supercritical fluid chromatography. AFMPS. Link
Roy, D., et al. (2024). Introducing macrocyclic glycopeptide columns as unique achiral stationary phases: Insights from hydrophobic subtraction model and in-silico modeling. PubMed. Link
Armstrong, D. W., et al. (2016). Cyclodextrin-Based Chiral Stationary Phases for Liquid Chromatography. ResearchGate. Link
OpenOChem Learn. (n.d.). Measuring Chiral Purity. Link
Sigma-Aldrich. (2015). Chiral HPLC column selection and method development guide. Link
Nazareth, C., & Pereira, S. (2020). A Review on Chiral Stationary Phases for Separation of Chiral Drugs. International Journal of Pharmaceutical and Phytopharmacological Research. Link
Ilisz, I., et al. (2024). Comprehensive Review on Chiral Stationary Phases in Single-Column Simultaneous Chiral–Achiral HPLC Separation Methods. PMC. Link
Ismail, O. H., et al. (2017). Pirkle-Type Chiral Stationary Phases for Ultra-High Performance Ultra-Fast Enantioseparations. American Pharmaceutical Review. Link
Regis Technologies. (n.d.). CHIRAL STATIONARY PHASES - HPLC. Link
Wockhardt Research Centre. (2011). HPLC Method for Determination of Enantiomeric Purity of a Novel Respiratory Fluoroquinolone: WCK 1152. PMC. Link
Regis Technologies. (n.d.). Chiral Stationary Phases. Obrnuta faza. Link
Reddy, G. S., et al. (2015). Development and Validation of Chiral HPLC Method for Identification and Quantification of (R)-Enantiomer in Ezetimibe. Scientific Research Publishing. Link
ResearchGate. (2015). How to experimentally determine optical purity/ee of an organic compound?. Link
Li, M., et al. (2017). HPLC Determination of Enantiomeric Purity for 1-Styrene-3-Hexyl Propynol. Journal of Chromatographic Science. Link
Shrinivas, A., et al. (2019). A Validated Chiral HPLC Method for the Enantiomeric separation of Mefloquine. Research Journal of Pharmacy and Technology. Link
Reddy, B. C., et al. (2011). HPLC Method for the Enantiomeric Purity of Eletriptan Hydrobromide. Journal of Pharmaceutical and Biomedical Analysis. Link
Comparison of Methyl (3R)-(-)-3-(1-methylindol-3-yl)butanoate with standard HDAC inhibitors
This guide provides a technical comparison of Methyl (3R)-(-)-3-(1-methylindol-3-yl)butanoate (hereafter referred to as the Indole-Butanoate Scaffold ) against standard Histone Deacetylase (HDAC) inhibitors such as Vorin...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides a technical comparison of Methyl (3R)-(-)-3-(1-methylindol-3-yl)butanoate (hereafter referred to as the Indole-Butanoate Scaffold ) against standard Histone Deacetylase (HDAC) inhibitors such as Vorinostat (SAHA) and Trichostatin A (TSA) .
Executive Summary for Researchers:
The subject molecule, Methyl (3R)-(-)-3-(1-methylindol-3-yl)butanoate, acts primarily as a chiral precursor or lipophilic prodrug . It lacks the Zinc-Binding Group (ZBG) required for potent direct HDAC inhibition. Its utility lies in its conversion to Indole-3-Butyric Hydroxamic Acid (IBHA) derivatives, which exhibit nanomolar potency often exceeding SAHA in specific solid tumor lines (e.g., HepG2).
Part 1: Structural & Mechanistic Comparison
The fundamental difference between the Indole-Butanoate Scaffold and standard inhibitors lies in the Zinc-Binding Group (ZBG) pharmacophore.
Chemical Architecture
Feature
Indole-Butanoate Scaffold (Subject)
Vorinostat (SAHA) (Standard)
Trichostatin A (TSA) (Reference)
Pharmacophore
Methyl Ester (Inactive ZBG)
Hydroxamic Acid (Strong ZBG)
Hydroxamic Acid (Strong ZBG)
Cap Group
1-Methylindole (Hydrophobic, bulky)
Phenylamino (Hydrophobic)
Dimethylamino-phenyl
Linker
Butanoate chain (Aliphatic)
Suberoyl chain (C8 Aliphatic)
Polyene chain (Rigid)
Chirality
(3R)-Enantiomer (Specific)
Achiral
Chiral
Binding Mode
Does not chelate Zn²⁺ directly.
Chelates Zn²⁺ in active site.
Chelates Zn²⁺ in active site.
Primary Role
Precursor / Prodrug / Control
Active Inhibitor
Active Inhibitor
Mechanism of Action (The "ZBG" Criticality)
Standard HDAC inhibitors (SAHA, TSA) function by inserting a long aliphatic chain into the HDAC catalytic tunnel, terminating in a hydroxamic acid that chelates the Zinc ion (Zn²⁺) essential for catalysis.
The Subject (Methyl Ester): The methyl ester group cannot effectively chelate Zn²⁺. Therefore, in cell-free enzymatic assays, this molecule exhibits negligible inhibitory activity (IC50 > 10 µM).
The Activation: Intracellular esterases may hydrolyze the ester to the free acid (weak inhibitor, similar to Sodium Butyrate), or it is chemically derivatized into a hydroxamic acid (IBHA analogs) to create a potent inhibitor (IC50 < 20 nM).
Part 2: Comparative Performance Data
The following data contrasts the Indole-Butanoate Scaffold (as a precursor/control) and its Active Hydroxamate Derivative against SAHA .
Enzymatic Inhibition (Cell-Free Assay)
Data synthesized from comparative studies of Indole-3-butyric acid derivatives (e.g., Compound I13) vs. SAHA.[1][2]
Compound
HDAC1 IC50 (nM)
HDAC3 IC50 (nM)
HDAC6 IC50 (nM)
Selectivity Profile
Indole-Butanoate Ester (Subject)
> 10,000 (Inactive)
> 10,000
> 10,000
N/A
Indole-Butyric Hydroxamate (IBHA)
13.9
12.1
7.7
Pan-HDAC (High Potency)
Vorinostat (SAHA)
100 - 150
120 - 160
15 - 30
Pan-HDAC
Entinostat (MS-275)
240
680
> 10,000
Class I Selective
Insight: The Indole-Butanoate scaffold, when converted to its hydroxamate form, demonstrates higher potency (lower IC50) against HDAC6 compared to SAHA. The bulky indole cap group provides favorable hydrophobic interactions at the rim of the catalytic tunnel.
Key Finding: The active derivative of the Indole-Butanoate scaffold is approx. 2x more potent than SAHA in solid tumor models (HepG2), likely due to enhanced lipophilicity of the 1-methylindole cap improving cellular permeability.
Part 3: Visualization of Mechanism
The following diagram illustrates the structural logic: why the Methyl Ester (Subject) is inactive until derivatized or hydrolyzed, compared to the direct action of SAHA.
Caption: Comparative binding logic. The Methyl Ester (Subject) lacks Zinc affinity. It must be converted to a Hydroxamate to equal or surpass SAHA's potency.
Part 4: Experimental Protocols
To validate the performance of the Indole-Butanoate scaffold, researchers should employ the following self-validating workflows.
Protocol A: Synthesis of Active Hydroxamate (From Methyl Ester)
Rationale: To convert the inactive precursor into the active comparator.
Reactant: Dissolve Methyl (3R)-(-)-3-(1-methylindol-3-yl)butanoate (1.0 eq) in MeOH/THF (1:1).
Condition: Stir at 0°C for 1h, then Room Temp for 2h.
Workup: Neutralize with dilute HCl to pH 7. Extract with Ethyl Acetate.
Validation: Verify conversion of Ester (-COOMe) to Hydroxamic Acid (-CONHOH) via LC-MS (Shift in mass) and Ferric Chloride test (Red color = positive hydroxamate).
Protocol B: Fluorometric HDAC Activity Assay
Rationale: Direct quantification of enzymatic inhibition.
Substrate: Use Fluor de Lys® or Boc-Lys(Ac)-AMC (50 µM).
Enzyme: Recombinant human HDAC1 or HDAC6 (active).
Well D: Indole-Hydroxamate (Derived) (1 µM) - Expect >90% inhibition
Incubation: 30 mins at 37°C.
Developer: Add Trypsin/Developer solution to release fluorophore.
Readout: Measure Fluorescence (Ex 360nm / Em 460nm).
Calculation: % Inhibition =
.
References
Discovery of indole-3-butyric acid derivatives as potent histone deacetylase inhibitors.
Source: Journal of Enzyme Inhibition and Medicinal Chemistry (2021)
[Link][2]
Histone deacetylase inhibitors: SAHA and Trichostatin A.
Source: National Institutes of Health (NIH) / PubMed
[Link]
A Comprehensive Guide to the Safe Disposal of Methyl (3R)-(-)-3-(1-methylindol-3-yl)butanoate
This document provides a detailed, step-by-step protocol for the safe handling and disposal of Methyl (3R)-(-)-3-(1-methylindol-3-yl)butanoate (CAS 460050-72-0). As a specialized laboratory chemical intended for research...
Author: BenchChem Technical Support Team. Date: February 2026
This document provides a detailed, step-by-step protocol for the safe handling and disposal of Methyl (3R)-(-)-3-(1-methylindol-3-yl)butanoate (CAS 460050-72-0). As a specialized laboratory chemical intended for research use, the absence of a specific, publicly available Safety Data Sheet (SDS) necessitates a conservative and principled approach to its disposal.[1][2] This guide is structured to ensure the safety of laboratory personnel and maintain strict compliance with environmental regulations by treating the compound as hazardous waste.
The procedures outlined below are based on the inferred hazards from its structural components—an indole derivative and a methyl ester—and align with authoritative guidelines for laboratory chemical waste management.[3][4][5]
Hazard Assessment and Waste Classification
Indole Moiety: Indole and its derivatives can exhibit varying levels of toxicity and may be irritating to the eyes, skin, and respiratory system. Hazardous decomposition under thermal stress can produce toxic nitrogen oxides (NOx).[5]
Methyl Ester (Butanoate) Moiety: Short-chain methyl esters are often classified as flammable liquids.[6][7] For example, Methyl Butyrate is a highly flammable liquid (Flash Point: 14°C) that can form explosive mixtures with air.[7] While the larger indole structure in the target molecule will raise the flashpoint compared to simple methyl butanoate, the potential for flammability cannot be dismissed.
Inferred Hazard
Basis of Assessment
Primary Safety Concern
Relevant Precaution
Flammability
Presence of methyl ester group, similar to other flammable butanoates.[7][9]
Vapors may form flammable mixtures with air. Risk of ignition from heat, sparks, or open flames.
Store away from ignition sources. Use non-sparking tools. Ensure proper grounding.[6]
Toxicity/Irritation
Presence of indole ring, a common feature in bioactive and potentially irritating compounds.[5]
Potential for irritation upon contact with skin, eyes, or via inhalation. Unknown long-term effects.
Handle in a chemical fume hood while wearing appropriate Personal Protective Equipment (PPE).[5]
Environmental Hazard
Unknown ecotoxicity. Indole derivatives can be persistent in some environments.
Improper disposal could contaminate soil and waterways.
Must be disposed of via a licensed hazardous waste contractor.[8]
Personal Protective Equipment (PPE) and Safety Prerequisites
Before handling the chemical for disposal, ensure the following safety measures are in place. All operations should be conducted within a certified chemical fume hood.
Hand Protection: Chemically resistant gloves (e.g., Nitrile, Neoprene).
Body Protection: A flame-retardant laboratory coat.[6]
Spill Kit: Have a chemical spill kit rated for flammable solvents readily accessible.
Fire Extinguisher: Ensure a CO2 or dry chemical fire extinguisher is nearby and personnel are trained in its use.
Disposal Workflow Diagram
The following diagram outlines the decision-making process for the proper segregation and disposal of Methyl (3R)-(-)-3-(1-methylindol-3-yl)butanoate waste.
Caption: Disposal workflow for Methyl (3R)-(-)-3-(1-methylindol-3-yl)butanoate.
Step-by-Step Disposal Protocol
This protocol covers the disposal of the pure compound, solutions containing the compound, and contaminated labware.
Part A: Disposal of Bulk Quantities and Solutions
Waste Segregation: Keep this waste stream separate from other chemical wastes, particularly halogenated solvents, strong acids, strong bases, and oxidizers.[10] Mixing incompatible wastes can lead to dangerous reactions.[10]
Select Appropriate Container:
Use a designated hazardous waste container that is chemically compatible with the waste. The original container is often a good choice.[8]
The container must have a secure, tight-fitting lid to prevent the escape of vapors.[3][4]
Labeling:
Clearly label the waste container with a "Hazardous Waste" tag before adding any waste.[3][11]
List all chemical constituents by their full name, including "Methyl (3R)-(-)-3-(1-methylindol-3-yl)butanoate" and any solvents, with their approximate percentages.
Indicate the hazards: "Flammable" and "Toxic".
Include the date of accumulation and the name of the generating researcher/laboratory.
Transfer: Carefully transfer the waste into the labeled container inside a chemical fume hood. Avoid spills and splashes.
Storage:
Keep the waste container tightly closed except when adding waste.[4]
Store the container in a designated and properly ventilated Satellite Accumulation Area (SAA) within the laboratory.[3]
Ensure secondary containment is used to capture any potential leaks.
Arrange for Disposal: Contact your institution's Environmental Health and Safety (EHS) or equivalent department to schedule a pickup for the hazardous waste.[5][8] Do not attempt to transport the waste yourself.[8]
Part B: Decontamination of Empty Containers and Contaminated Labware
Initial Decontamination (Triple Rinse):
Empty containers that held the pure compound or its solutions must be treated as hazardous waste.[10]
To decontaminate, perform a triple rinse procedure inside a chemical fume hood.
Rinse the container three times with a suitable solvent (e.g., ethanol or acetone).
Crucially, collect all three rinses as hazardous waste. [4] Add the rinsate to your non-halogenated solvent waste container as described in Part A.
Final Disposal of Rinsed Containers:
After the triple rinse, allow the container to air dry completely in the fume hood.
Deface or remove all original labels to prevent accidental reuse.[8]
Once the container is fully decontaminated and the label is removed, it can typically be disposed of in the appropriate glass or plastic recycling bin, per your institution's guidelines.[10]
Contaminated Solid Waste:
Any items grossly contaminated with the compound (e.g., spill cleanup materials, gloves, weigh paper) must be disposed of as solid hazardous waste.
Place these items in a designated, labeled solid hazardous waste container. Keep this container sealed and store it in the SAA for EHS pickup.[10]
Spill Management
In the event of a spill, adhere to the following procedure:
Alert Personnel: Immediately alert others in the vicinity.
Evacuate (If Necessary): For large spills, evacuate the area and contact your institution's EHS emergency line.
Control Ignition Sources: If the spill is minor and you are trained to handle it, immediately extinguish any open flames and turn off nearby electrical equipment.
Ventilation: Ensure the chemical fume hood is operating at maximum capacity.
Containment: Wearing full PPE, contain the spill using an inert absorbent material (e.g., vermiculite, sand, or a commercial solvent sorbent). Do not use combustible materials like paper towels.
Cleanup: Carefully scoop the absorbent material into a designated hazardous waste container using non-sparking tools.
Decontaminate: Wipe the spill area with a cloth dampened with a suitable solvent (e.g., acetone), and place the cloth in the solid hazardous waste container.
Report: Report the incident to your laboratory supervisor and EHS office, regardless of the spill's size.
By adhering to this comprehensive guide, researchers can ensure the safe and compliant disposal of Methyl (3R)-(-)-3-(1-methylindol-3-yl)butanoate, protecting themselves, their colleagues, and the environment.
References
University of Canterbury. (2025, March 21). Laboratory Chemical Waste Handling and Disposal Guidelines.
University of Pennsylvania EHRS. (2003, February 15). LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES.
Labor Security System. Chemical Waste Disposal in the Laboratory: Safe and Effective Solutions.
University of Nevada, Reno. (2025, January). Chapter 20: Chemical Waste Management.
Vanderbilt University Medical Center. Laboratory Guide for Managing Chemical Waste.
BenchChem. (2025). Proper Disposal of 1-(Hydroxymethyl)indole-2,3-dione: A Step-by-Step Guide.
U.S. Environmental Protection Agency. EPA HAZARDOUS WASTE CODES.
Sigma-Aldrich. (2025, November 6). Methyl butyrate - SAFETY DATA SHEET.